molecular formula C12H15ClN2O2 B1512676 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 162045-54-7

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1512676
CAS No.: 162045-54-7
M. Wt: 254.71 g/mol
InChI Key: JIGZAUJELAUKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a benzazolone derivative that serves as a versatile scaffold in medicinal chemistry and pharmacological research. This compound is of significant interest for investigating novel therapeutic agents, particularly in the fields of immunology, oncology, and neuroscience. Researchers utilize this core structure to develop and study potent inhibitors of the NLRP3 inflammasome, a multiprotein complex responsible for the activation of inflammatory responses and implicated in a wide range of autoimmune and metabolic diseases . The structural motif is also highly relevant in the development of inhibitors for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL inhibitors show promise as potential analgesics and anti-cancer agents by modulating lipid signaling pathways . Furthermore, symmetrical benzazolyl derivatives have been explored as potent anti-heparanase agents, with activity at nanomolar concentrations. Heparanase is a validated anti-cancer target, and its inhibition can reduce tumor size, angiogenesis, and metastasis . The piperidinyl-substituted benzazole core is a privileged structure in drug discovery, historically contributing to compounds with central nervous system (CNS) activity . This reagent provides researchers with a key building block for designing novel bioactive molecules and probing complex biological mechanisms.

Properties

IUPAC Name

3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZAUJELAUKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855955
Record name 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-54-7
Record name 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS 162045-54-7) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, a heterocyclic compound belonging to the versatile benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, associated with a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] This guide synthesizes the available structural information, proposes a putative mechanism of action centered on the sigma-2 receptor, outlines a representative synthetic strategy, and provides standardized protocols for analytical characterization and safe handling. The content is tailored for researchers, medicinal chemists, and drug development scientists engaged in leveraging this scaffold for therapeutic innovation.

Core Compound Identity and Physicochemical Profile

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a small molecule featuring a fused benzoxazolone ring system linked to a piperidine moiety via a nitrogen-carbon bond. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to use in biological assays and formulation development.

Chemical Structure and Nomenclature

The chemical identity is defined by the precise arrangement of its constituent rings and functional groups.

Caption: Chemical structure of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
CAS Number 162045-54-7[2]
Molecular Formula C₁₂H₁₅ClN₂O₂Supplier Data
Molecular Weight 254.71 g/mol Supplier Data
Appearance White to off-white solid (Typical)-
Melting Point Data Not Publicly Available-
Boiling Point Data Not Publicly Available-
Solubility Data Not Publicly Available-
pKa Data Not Publicly Available-

Putative Mechanism of Action: Targeting the Sigma-2 Receptor

While direct, high-throughput screening data for CAS 162045-54-7 is not extensively published, structural analysis points towards a compelling hypothesis for its biological target. The inclusion of a conformationally rigid piperidin-4-yl substituent is a key structural feature that may confer high binding affinity for the sigma-2 receptor (σ₂R).

The Sigma-2 Receptor (σ₂R) as a Therapeutic Target

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is overexpressed in numerous cancer cell lines and solid tumors. It is implicated in regulating key cellular processes such as cell proliferation, lipid metabolism, and calcium signaling. Ligands that bind to σ₂R can induce apoptosis and inhibit tumor growth, making it a high-value target for oncology drug discovery. Beyond cancer, σ₂R modulation has shown potential in treating neurological disorders.

Hypothesized Signaling Pathway

A σ₂R ligand like 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is hypothesized to exert its effects by binding to the receptor, which may disrupt its interaction with key binding partners (e.g., progesterone receptor membrane component 1, PGRMC1) and trigger downstream apoptotic signaling cascades.

pathway cluster_membrane Plasma Membrane S2R Sigma-2 Receptor (TMEM97) Partner Binding Partner (e.g., PGRMC1) S2R->Partner Association Disruption Disruption of Complex S2R->Disruption Partner->Disruption Compound 3-(Piperidin-4-yl)benzo[d]oxazol- 2(3H)-one hydrochloride Compound->S2R Binding & Antagonism Caspase Caspase Activation (e.g., Caspase-3) Disruption->Caspase Downstream Signaling Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway upon binding to the Sigma-2 receptor.

Representative Synthetic Strategy

Retrosynthetic Analysis

The molecule can be disconnected at the N-C bond between the benzoxazolone nitrogen and the piperidine ring. This leads to two key starting materials: benzoxazol-2(3H)-one and a protected 4-substituted piperidine derivative, such as 1-Boc-4-piperidone.

retrosynthesis cluster_precursors Key Precursors Target Target Molecule (CAS 162045-54-7) Disconnect Target->Disconnect Benzoxazolone Benzoxazol-2(3H)-one Disconnect->Benzoxazolone N-C Disconnection Piperidine Protected 4-Aminopiperidine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) Disconnect->Piperidine

Caption: Retrosynthetic approach for the target compound.

Proposed Forward Synthesis Protocol

This protocol describes a plausible, three-step synthesis starting from commercially available materials.

Step 1: Synthesis of Benzoxazol-2(3H)-one

  • Rationale: This step creates the core heterocyclic scaffold. A common method involves the cyclization of 2-aminophenol with a carbonylating agent like urea or triphosgene. The urea method is often preferred for its safety and simplicity.

  • Procedure:

    • Combine 2-aminophenol (1.0 eq) and urea (1.5 eq) in a round-bottom flask.

    • Heat the mixture to 140-160 °C under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of 2-aminophenol.

    • Cool the reaction mixture, treat with water, and collect the resulting precipitate by filtration.

    • Recrystallize the crude solid from ethanol/water to yield pure benzoxazol-2(3H)-one.

Step 2: N-Alkylation with Protected Piperidine (Mitsunobu Reaction)

  • Rationale: The Mitsunobu reaction is a reliable method for forming the key N-C bond under mild conditions, coupling the acidic N-H of the benzoxazolone with an alcohol.

  • Procedure:

    • Dissolve benzoxazol-2(3H)-one (1.0 eq) and tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous THF.

    • Add triphenylphosphine (PPh₃, 1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the Boc-protected intermediate.

Step 3: Deprotection and Salt Formation

  • Rationale: The final step removes the Boc protecting group and forms the desired hydrochloride salt, improving handling and solubility.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate.

    • Add a solution of HCl in 1,4-dioxane (4M, 5.0 eq) or bubble HCl gas through the solution.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride as a final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of the compound is a critical, self-validating step in any research workflow. A combination of chromatographic and spectroscopic methods should be employed.

Standard Analytical Workflow

The following workflow ensures that the synthesized material meets the required specifications for use in further experiments.

workflow cluster_qc Quality Control Analysis Start Synthesized Crude Product Purify Purification (Filtration / Chromatography) Start->Purify Dry Drying under Vacuum Purify->Dry HPLC Purity Assessment by HPLC-UV Dry->HPLC NMR Identity Confirmation by ¹H-NMR Dry->NMR MS Mass Verification by LC-MS Dry->MS Decision Purity ≥ 95%? HPLC->Decision NMR->Decision MS->Decision Pass Release for Biological Assay Decision->Pass Yes Fail Repurify or Re-synthesize Decision->Fail No

Caption: Standard workflow for analytical characterization and quality control.

Protocol: Purity Determination by HPLC-UV
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules.

  • Method:

    • Instrument: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.

  • Acceptance Criteria: A single major peak with purity >95% by area normalization.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure personnel safety and maintain compound integrity.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Handling: As a hydrochloride salt of an amine, the compound is likely a mild irritant. In case of contact, wash affected areas thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, keeping the compound at -20°C is recommended to prevent degradation.

References

  • MDPI. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

  • Chemsrc. (n.d.). 3-(piperidin-4-yl)benzo[d]oxazol-2(3h)-one hydrochloride. Retrieved from Chemsrc website. [Link]

  • PubMed. (2023). Synthesis and pharmacological evaluation of benzoxazolone derivatives. Retrieved from PubMed. [Link]

Sources

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Introduction

The benzoxazolone scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets.[1][2] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1] This wide-ranging biological profile has propelled several benzoxazolone-based molecules to market and into clinical trials, underscoring the therapeutic potential of this chemical class.[1]

This technical guide provides a comprehensive scientific overview of a specific derivative, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS: 162045-54-7). Aimed at researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's chemical structure, proposes a robust synthetic pathway, discusses its potential biological significance based on its structural class, and outlines its applications as a research tool and building block for novel therapeutics.

Part 1: Physicochemical Properties and Structural Elucidation

The fundamental identity of a chemical compound is defined by its structure and physicochemical characteristics. 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a salt, which enhances its stability and aqueous solubility, making it more amenable to biological testing and formulation compared to its freebase form.

Key Chemical Identifiers
PropertyValueReference
CAS Number 162045-54-7[3][4]
Molecular Formula C₁₂H₁₅ClN₂O₂[3][4]
Molecular Weight 254.71 g/mol [3][4]
Canonical SMILES C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl[3]
Synonyms 3-piperidin-4-yl-1,3-benzoxazol-2-one hydrochloride[4]
Structural Analysis

The molecule's architecture is composed of three key components, each contributing to its overall chemical personality and potential for biological interactions.

  • Benzo[d]oxazol-2(3H)-one Core: A bicyclic system where a benzene ring is fused to an oxazolone ring. This planar, aromatic-fused heterocycle is the foundational pharmacophore.

  • Piperidin-4-yl Substituent: A saturated six-membered nitrogen-containing ring attached via its 4-position to the nitrogen atom of the oxazolone core. The piperidine ring introduces a three-dimensional character and a basic nitrogen atom, which is protonated in the hydrochloride salt.

  • Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of the more basic piperidine nitrogen, forming a hydrochloride salt. This is a standard practice in medicinal chemistry to improve a compound's handling, stability, and solubility.

G cluster_0 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride cluster_1 Core Components Compound C₁₂H₁₅ClN₂O₂ Benzoxazolone Benzo[d]oxazol-2(3H)-one (Planar Pharmacophore) Compound->Benzoxazolone fused to Piperidine Piperidin-4-yl Ring (3D Scaffold & Basic Center) Compound->Piperidine linked via N-C bond Salt Hydrochloride (Solubility & Stability) Piperidine->Salt forms salt with HCl

Diagram of the core molecular components.

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any compound's biological potential. While specific synthesis of this exact compound is not widely published, a logical and efficient pathway can be designed based on established principles of organic chemistry for constructing benzoxazolone derivatives.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at its most synthetically feasible points. The key disconnections are the C-N bond between the piperidine and benzoxazolone moieties and the bonds forming the oxazolone ring itself. This leads back to simple, commercially available starting materials.

G cluster_synthons cluster_reagents Target Target Molecule 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl Benzoxazolone Benzoxazolone Anion Target->Benzoxazolone C-N Disconnection Piperidine_Cation N-Protected 4-Piperidinyl Cation Equivalent Target->Piperidine_Cation C-N Disconnection Starting_Benzoxazolone 2-Benzoxazolinone Benzoxazolone->Starting_Benzoxazolone Equivalent to Starting_Piperidine N-Boc-4-hydroxypiperidine + Mitsunobu Reagents OR N-Boc-4-halopiperidine Piperidine_Cation->Starting_Piperidine Equivalent to Aminophenol 2-Aminophenol Starting_Benzoxazolone->Aminophenol Ring Formation Disconnection Carbonyl Carbonyl Source (e.g., CDI, Triphosgene) Starting_Benzoxazolone->Carbonyl Ring Formation Disconnection

Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol

This protocol is a self-validating system, where successful isolation and characterization at each step confirm the efficacy of the previous transformation.

Step 1: Synthesis of 2(3H)-Benzoxazolone

  • Rationale: This step creates the core heterocyclic scaffold. The use of carbonyldiimidazole (CDI) is a safe and effective alternative to highly toxic phosgene-based reagents.

  • To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization from ethanol/water to obtain pure 2(3H)-benzoxazolone.

Step 2: N-Alkylation with protected piperidine (Mitsunobu Reaction)

  • Rationale: The Mitsunobu reaction is a reliable method for coupling a nucleophile (the benzoxazolone nitrogen) with a primary or secondary alcohol under mild conditions. Using an N-Boc protected piperidine prevents side reactions at the piperidine nitrogen.

  • Dissolve 2(3H)-benzoxazolone (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzo[d]oxazol-2(3H)-one.

Step 3: Deprotection of the Boc Group

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed with strong acid, leaving the desired secondary amine.

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt of the product will precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, as a stable solid.

Analytical Characterization
  • ¹H NMR: The spectrum should confirm the presence of aromatic protons on the benzoxazolone ring, as well as the distinct signals for the piperidine ring protons. The NH₂⁺ proton of the piperidinium salt will likely appear as a broad singlet.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~155-160 ppm) and the aromatic carbons, along with the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base [M+H]⁺, confirming the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for biological assays.

Part 3: Biological and Pharmacological Profile

While specific biological data for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is not extensively available in public-domain literature, the well-documented activities of the broader benzoxazolone class provide a strong basis for hypothesizing its potential therapeutic applications.

Inferred Activity from the Benzoxazolone Scaffold

The benzoxazolone nucleus is a versatile pharmacophore. Structural modifications, particularly at the N-3 position, have yielded compounds with potent and diverse activities.

  • Kinase Inhibition: Various benzoxazole derivatives have been identified as inhibitors of protein kinases. For instance, related structures have shown inhibitory activity against G-protein-coupled receptor kinases (GRKs), such as GRK2 and GRK5, which are implicated in cardiovascular diseases like heart failure.[5]

  • Anti-inflammatory and Analgesic Effects: Many N-substituted benzoxazolone derivatives have demonstrated significant anti-inflammatory and analgesic properties, often linked to the inhibition of inflammatory mediators like prostaglandin E2.[6][7]

  • CNS Activity: The scaffold has been explored for various central nervous system targets, leading to the development of neuroprotective agents.

Hypothetical Mechanism of Action: GRK2 Inhibition

Based on literature precedents, a plausible hypothesis is that this compound could function as a GRK2 inhibitor. GRK2 plays a critical role in desensitizing G-protein coupled receptors (GPCRs), such as the β-adrenergic receptor, which is crucial for cardiac function. In heart failure, GRK2 is upregulated, leading to diminished cardiac response. An inhibitor would block this process, restoring receptor sensitivity.

G cluster_pathway Hypothetical GPCR/GRK2 Signaling Pathway Agonist Agonist (e.g., Norepinephrine) GPCR β-Adrenergic Receptor (GPCR) Agonist->GPCR Binds G_Protein G-Protein Activation (Gs) GPCR->G_Protein Activates GRK2 GRK2 GPCR->GRK2 Recruits Arrestin β-Arrestin GPCR->Arrestin Binds to phosphorylated receptor AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP Produces Response Cellular Response (e.g., Increased Heart Rate) cAMP->Response GRK2->GPCR Phosphorylates Internalization Receptor Internalization (Signal Termination) Arrestin->Internalization Inhibitor Hypothetical Inhibitor (Target Compound) Inhibitor->GRK2 INHIBITS

Hypothetical inhibition of the GRK2 pathway.

Part 4: Applications in Drug Discovery and Research

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride serves as a valuable entity in the drug discovery pipeline for several reasons:

  • Scaffold for Library Synthesis: It is an ideal starting point for creating a focused library of analogues. The secondary amine of the piperidine ring provides a convenient handle for further functionalization (e.g., alkylation, acylation, sulfonylation) to explore structure-activity relationships (SAR).

  • Chemical Probe: If a specific biological activity is confirmed, the compound can be used as a chemical probe to investigate the function of its target protein in cellular and in vivo models.

  • Fragment-Based Drug Design (FBDD): Both the benzoxazolone and piperidine fragments are common in known drugs. The compound itself could be identified in a fragment screen or serve as a more elaborated starting point for fragment-based lead discovery.

Conclusion

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a well-defined chemical entity built upon the therapeutically significant benzoxazolone scaffold. While its specific pharmacological profile requires further investigation, its structural features and the robust biological validation of its chemical class make it a compound of high interest. The synthetic pathways are logical and scalable, and its potential applications range from being a foundational piece in medicinal chemistry campaigns to a tool for basic biological research. Future studies to screen this compound against a panel of relevant targets, such as protein kinases and inflammatory pathway components, are warranted to fully unlock its therapeutic potential.

References

  • AA Blocks. 162045-54-7 | 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Available from: [Link]

  • PubChem. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436. National Center for Biotechnology Information. Available from: [Link]

  • Sharma, P., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Available from: [Link]

  • PubChem. 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(5-{7-[1-(1-Imino-ethyl)-piperidin-4-yloxy]-3-oxo-2,3-dihydro-benzo[3][4]oxazin-4-ylmethyl}-isoxazol-3-yl)-benzamidine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. Available from: [Link]

  • ChEMBL. Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[3][4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist.... EMBL-EBI. Available from: [Link]

  • ResearchGate. Synthesis of benzoxazolone derivatives 22 with various substituents.... Available from: [Link]

  • Google Patents. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Available from: [Link]

  • ACS Publications. Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. Available from: [Link]

  • Taylor & Francis Online. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride: A Potent Modulator of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Synthesizing data from structurally related compounds and the established pharmacology of the benzoxazolone scaffold, we elucidate the primary molecular target and downstream signaling pathways affected by this compound. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields. We will delve into the function of the sigma-1 receptor, the likely primary target, and provide detailed experimental protocols for validating this mechanism of action.

Introduction: The Benzoxazolone Scaffold and its Therapeutic Potential

The 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride belongs to a class of heterocyclic compounds recognized for their diverse pharmacological activities. The core benzoxazolone moiety is considered a "privileged" structure in medicinal chemistry, as derivatives have shown affinity for a wide array of biological targets, leading to potential therapeutic applications in oncology, inflammation, and infectious diseases. However, a significant body of evidence points towards a predominant role for many benzoxazolone derivatives within the central nervous system (CNS).

While direct, comprehensive studies on 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride are not extensively published, the chemical architecture strongly suggests a high affinity for the sigma-1 receptor. Research on closely related analogs has demonstrated that the benzoxazolone structure confers a notable preference for sigma-1 binding sites. This guide will, therefore, focus on the compelling hypothesis that the primary mechanism of action for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is the modulation of the sigma-1 receptor, a unique and increasingly important therapeutic target.

The Primary Target: Unraveling the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1][2] It functions as a ligand-operated molecular chaperone, playing a crucial role in cellular stress responses and maintaining cellular homeostasis.[3][4] Unlike traditional receptors, the sigma-1 receptor is not a G-protein coupled receptor (GPCR) or an ion channel itself, but it modulates the function of a variety of other proteins.[1][5]

Key Functions of the Sigma-1 Receptor:

  • Modulation of Ion Channels: The sigma-1 receptor interacts with and modulates the activity of several ion channels, including voltage-gated potassium channels and NMDA receptors.[5]

  • Calcium Homeostasis: It plays a vital role in regulating intracellular calcium signaling, particularly between the ER and mitochondria.[1]

  • Cellular Stress Response: The sigma-1 receptor is involved in mitigating cellular stress, including oxidative stress and ER stress.[6][7]

  • Neuroprotection: Activation or antagonism of the sigma-1 receptor has been shown to have neuroprotective effects in various models of neurodegenerative diseases and ischemic injury.[6][7][8]

  • Neuronal Plasticity: It is implicated in processes of synaptic plasticity and cognitive function.

The diverse functions of the sigma-1 receptor make it an attractive target for therapeutic intervention in a range of CNS disorders, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[4][7]

Postulated Mechanism of Action of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride

Based on the pharmacology of the benzoxazolone scaffold, it is postulated that 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride acts as a high-affinity ligand at the sigma-1 receptor. The piperidine moiety likely contributes to the necessary basic nitrogen atom that is a common pharmacophoric element for high-affinity sigma-1 receptor binding.[5]

While it is plausible that the compound could act as either an agonist or an antagonist, studies on the related benzoxazolone derivative, SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one), have characterized it as a sigma receptor antagonist with neuroprotective properties against methamphetamine-induced neurotoxicity.[9][10] Therefore, it is reasonable to hypothesize that 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride also functions as a sigma-1 receptor antagonist .

As an antagonist, the compound would bind to the sigma-1 receptor and prevent the conformational changes induced by endogenous ligands or agonist drugs. This would, in turn, inhibit the downstream signaling cascades modulated by the sigma-1 receptor.

Downstream Signaling Pathways

Antagonism of the sigma-1 receptor by 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride would likely lead to:

  • Attenuation of NMDA Receptor Activity: By preventing sigma-1 receptor-mediated potentiation of NMDA receptor function, the compound could reduce excitotoxicity.

  • Modulation of Calcium Signaling: Inhibition of sigma-1 receptor function would alter calcium flux between the ER and mitochondria, which could be protective in conditions of cellular stress.

  • Neuroprotective Effects: Through the modulation of various signaling pathways, including the reduction of oxidative stress and ER stress, the compound is expected to exhibit neuroprotective effects.[6]

The following diagram illustrates the postulated mechanism of action and the downstream consequences of sigma-1 receptor antagonism.

Mechanism_of_Action cluster_membrane Mitochondria-Associated ER Membrane (MAM) Sigma1R Sigma-1 Receptor Signaling_Cascade Downstream Signaling (e.g., Ca2+ Homeostasis, Ion Channel Modulation) Sigma1R->Signaling_Cascade Modulation Compound 3-(Piperidin-4-yl)benzo[d]oxazol- 2(3H)-one hydrochloride Compound->Sigma1R Antagonism (Inhibition) Endogenous_Ligand Endogenous Ligand / Agonist Endogenous_Ligand->Sigma1R Activation Neuroprotection Neuroprotection (Reduced Excitotoxicity, Decreased Oxidative Stress) Signaling_Cascade->Neuroprotection

Caption: Postulated mechanism of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

Experimental Validation of the Mechanism of Action

To rigorously validate the postulated mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a framework for confirming the interaction of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride with the sigma-1 receptor and characterizing its functional consequences.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay directly measures the affinity of the test compound for the sigma-1 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride for the sigma-1 receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain, HEK293 cells overexpressing human sigma-1 receptor).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand: -pentazocine, a selective sigma-1 receptor ligand, at a concentration near its Kd.[11]

  • Competition Binding: Incubate the membrane preparation with the radioligand and varying concentrations of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

  • Incubation: Incubate at 37°C for 90 minutes to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[11]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubate: - Membranes - 3H-pentazocine - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50, Ki) Scintillation->Analysis End End Analysis->End

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Functional Assay: Modulation of Downstream Signaling

To determine if the compound acts as an agonist or antagonist, a functional assay measuring a downstream signaling event is required. A common method is to assess the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be modulated by sigma-1 receptor activity.

Objective: To determine the functional activity of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride at the sigma-1 receptor by measuring its effect on ERK1/2 phosphorylation.

Protocol (Western Blotting):

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the sigma-1 receptor (e.g., NG108-15, HEK293-σ1R).

  • Treatment: Treat the cells with:

    • Vehicle control

    • A known sigma-1 receptor agonist (e.g., (+)-pentazocine)

    • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride alone

    • The sigma-1 agonist in the presence of varying concentrations of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

  • Cell Lysis: After a specified incubation time, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.[12]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.[12]

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[13]

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. An antagonist effect would be observed as a reduction in the agonist-induced increase in p-ERK1/2 levels.

Quantitative Data for Structurally Related Compounds

CompoundTarget Receptor(s)Binding Affinity (Ki, nM)Reference
SN79 Sigma-127[9]
Sigma-27[9]
Compound 1 (3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one)Sigma-10.6[14]
Sigma-217.4[14]
Compound 3 (3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one)Sigma-18.5[14]
Sigma-2493[14]

These data highlight the high affinity and selectivity of the benzoxazolone and related scaffolds for the sigma-1 receptor.

Conclusion

The available evidence strongly supports the hypothesis that 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride functions as a potent and selective ligand for the sigma-1 receptor, likely acting as an antagonist. This mechanism of action positions the compound as a valuable research tool for probing the function of the sigma-1 receptor and as a potential therapeutic lead for CNS disorders where sigma-1 receptor modulation is beneficial, such as neurodegenerative diseases and psychostimulant addiction. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its molecular pharmacology.

References

  • Jain, R. (2025). Sigma 1 Receptor Intro Video. YouTube. [Link]

  • Su, T.-P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and its role in the treatment of CNS disorders. CNS & Neurological Disorders-Drug Targets, 9(6), 715-723.
  • Pal, A., Fontanilla, D., & Meador-Woodruff, J. H. (2010). The sigma-1 receptor in retina: Neuroprotective effects and potential mechanisms. MDPI. [Link]

  • Wikipedia. (2023). Sigma-1 receptor. [Link]

  • Griesmaier, E., & Kress, M. (2011). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 5, 10. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Kaushal, N., Seminerio, M. J., & Matsumoto, R. R. (2012). Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo. European Journal of Pharmacology, 690(1-3), 88-95. [Link]

  • Hayashi, T., & Su, T. P. (2007). The sigma-1 receptor chaperone at the ER-mitochondrion interface regulates Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
  • Candeias, E., Duarte, A. I., & Carvalho, C. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Frontiers in Pharmacology, 8, 426. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • De Coster, R., Kennis, L., & Van Emelen, K. (1997). Benzoxazolone and 2 (3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. European journal of pharmacology, 338(2), 181-189. [Link]

  • Luttrell, L. M. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1178, 139–150. [Link]

  • AA Blocks. (n.d.). 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. [Link]

  • Skuza, G., & Rogóż, Z. (2014). SN79, a sigma receptor antagonist, attenuates methamphetamine-induced astrogliosis through a blockade of OSMR/gp130 signaling and STAT3 phosphorylation. Neuropharmacology, 85, 245-254. [Link]

  • Mori, T., Hayashi, T., & Su, T. P. (2013). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in bioscience (Landmark edition), 18, 1088–1103. [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p). [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

Sources

An In-Depth Technical Guide to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential pharmacological applications, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its derivatives.

Introduction and Significance

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride belongs to the benzoxazolone class of compounds. The benzoxazolone nucleus is a privileged scaffold in drug design due to its favorable physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions within a single framework.[1][2] This structure allows for diverse chemical modifications, making it a versatile starting point for developing novel therapeutics.[1][2]

Compounds incorporating the benzoxazolone ring have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The addition of a piperidine moiety, a common heterocycle in pharmaceuticals, often enhances bioavailability and allows for fine-tuning of a compound's interaction with biological targets.[4] The hydrochloride salt form is typically used to improve solubility and stability for research and potential formulation.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for any experimental design, from synthesis to biological screening.

PropertyValueSource/Method
IUPAC Name 3-(Piperidin-4-yl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochlorideIUPAC Nomenclature
Molecular Formula C₁₂H₁₅ClN₂O₂Elemental Analysis
Molecular Weight 254.7127 g/mol Mass Spectrometry
Appearance White to off-white solid (predicted)General Observation
Core Structure Benzoxazolone fused ring systemStructural Analysis
Key Substituents N-linked Piperidin-4-yl groupStructural Analysis
Salt Form HydrochlorideAcid-Base Titration

Synthesis and Purification

The synthesis of N-aryl piperidines like the title compound is a critical area of organic chemistry, with various strategies available.[4][5][6][7][8] A common and logical approach involves the coupling of a piperidine precursor with a benzoxazolone core.

Conceptual Synthesis Workflow

A plausible synthetic route would involve the reaction of a protected 4-aminopiperidine with 2-aminophenol, followed by cyclization and deprotection. The final step would be salt formation with hydrochloric acid.

SynthesisWorkflow cluster_0 Step 1: Benzoxazolone Formation cluster_1 Step 2: N-Arylation Coupling cluster_2 Step 3: Deprotection & Salt Formation A 2-Aminophenol C Benzoxazol-2(3H)-one A->C Cyclization B Phosgene equivalent (e.g., CDI) B->C E Benzoxazol-2(3H)-one D Boc-4-aminopiperidine F 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzo[d]oxazol-2(3H)-one D->F Coupling Reaction (e.g., Buchwald-Hartwig) E->F G Protected Intermediate I Final Product: 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride G->I Acidic Deprotection H HCl in Ether/Dioxane H->I

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Arylation

This protocol is a representative example based on established methods for N-aryl piperidine synthesis.[4][5]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add benzoxazol-2(3H)-one (1.0 eq), 1-Boc-4-aminopiperidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a base (e.g., Cs₂CO₃, 2.0 eq). The choice of base is critical as it influences reaction kinetics and yield.

  • Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the protected intermediate.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of HCl in ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Pharmacology and Potential Mechanism of Action

The benzoxazolone scaffold is present in molecules targeting a variety of biological systems.[1][2] Derivatives have shown activity as inhibitors of G-protein-coupled receptor kinases (GRKs), which are targets for cardiovascular disease.[9] Other related structures, like benzimidazolones, have been investigated as NLRP3 inflammasome inhibitors, relevant for inflammatory diseases.[10][11]

Given the structural motifs, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one could potentially act as a modulator of central nervous system (CNS) receptors. Many CNS-active drugs, including antipsychotics and antidepressants, feature a piperidine ring linked to a heterocyclic core.[12] A plausible hypothesis is its interaction with G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors, or as an inhibitor of key signaling enzymes like cyclooxygenase (COX).[13][14]

Hypothesized GPCR Signaling Modulation

The diagram below illustrates a generalized pathway where the compound could act as an antagonist at a GPCR, leading to downstream effects on cellular signaling.

MoA compound 3-(Piperidin-4-yl)benzo[d] oxazol-2(3H)-one receptor receptor compound->receptor Antagonist Binding

Caption: Hypothesized mechanism of action via GPCR antagonism.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.

Protocol: Purity and Identity Verification by HPLC-MS

This workflow ensures that the correct molecule has been synthesized and meets the required purity standards for further biological testing.

  • Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan (e.g., 254 nm and 280 nm).

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Scan for the protonated molecular ion [M+H]⁺ of the free base (C₁₂H₁₄N₂O₂). The expected m/z would be approximately 219.11.

    • Validation: The presence of a peak at the correct m/z, co-eluting with the main UV peak from the HPLC, confirms the identity of the compound. Purity is calculated from the area percentage of the main peak in the UV chromatogram.

Applications and Future Directions

This compound serves as a valuable chemical probe and a building block for more complex molecules. Its potential applications span several therapeutic areas:

  • Neuroscience: As a scaffold for developing novel antipsychotics, antidepressants, or anxiolytics.[2]

  • Inflammation and Immunology: As a starting point for inhibitors of inflammatory pathways like NLRP3 or COX.[10][13][14]

  • Oncology: The benzoxazolone core is found in some anticancer agents, suggesting potential for derivatization and screening in cancer cell lines.[1][3]

Future work should focus on synthesizing a library of analogues by modifying the benzoxazolone and piperidine rings to establish a clear Structure-Activity Relationship (SAR). Screening these compounds against a broad panel of biological targets will help elucidate the specific mechanism of action and identify promising lead candidates for further drug development.

References

  • Sams AG, Hentzer M, Mikkelsen GK, et al. Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[10][12]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential. J Med Chem. Available at: [Link]

  • Cho SY, Lee BH, Jung H, et al. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorg Med Chem Lett. 2013;23(24):6711-6716. Available at: [Link]

  • Selingo JD, Greenwood JW, Andrews MK, et al. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. 2024;146(2):1553-1564. Available at: [Link]

  • Riva B, Granchi C, Rizzolio F, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals (Basel). 2023;16(5):756. Available at: [Link]

  • Singh I, Kaur H. Synthesis and biological profile of benzoxazolone derivatives. Arch Pharm (Weinheim). 2023;356(9):e2300183. Available at: [Link]

  • ChemistryViews. General Path to N-Arylpiperidines. 2023. Available at: [Link]

  • Google Patents. Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. CN111777601B.
  • ResearchGate. Synthesis and biological profile of benzoxazolone derivatives. Available at: [Link]

  • Selingo JD, Greenwood JW, Andrews MK, et al. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. 2023. Available at: [Link]

  • Akhila S, et al. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]

  • Gökhan-Kelekçi N, Köksal M, Unüvar S, et al. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. J Enzyme Inhib Med Chem. 2009;24(1):29-37. Available at: [Link]

  • Lee J, Lee H, Kang M, et al. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Arch Pharm (Weinheim). 2024. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • Selingo JD, Greenwood JW, Andrews MK, et al. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. 2024. Available at: [Link]

  • Gökhan-Kelekçi N, Köksal M, Unüvar S, et al. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. J Enzyme Inhib Med Chem. 2009;24(1):29-37. Available at: [Link]

  • Chen YL, Chen YC, Hong YS, et al. A unified total synthesis of benzo[d][4][12]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Org Biomol Chem. 2023;21(48):9931-9941. Available at: [Link]

  • Sharma A, Kumar V, Kumar R, et al. Recent Advances in the Synthesis of 4H-Benzo[d][4][12]oxathiin-4-ones and 4H-Benzo[d][4][12]dioxin-4-ones. Molecules. 2022;27(21):7240. Available at: [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. 2019. Available at: [Link]

  • LCSB. 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1h-1,3-benzodiazol-2-one hydrochloride. Available at: [Link]

  • Riva B, Granchi C, Rizzolio F, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2023;28(10):4201. Available at: [Link]

  • PubChem. 1-(1-(4-(7-phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. Available at: [Link]

Sources

A Technical Guide to the Spectral Characterization of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a rigid benzoxazolone core linked to a flexible piperidine ring, presents a unique scaffold for designing targeted therapeutics. As with any compound destined for pharmacological evaluation, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serving as a foundational reference for researchers and scientists in the field. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures to ensure a robust and scientifically sound predictive analysis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the cornerstone of spectral interpretation. The hydrochloride salt form dictates specific considerations for analytical method development, particularly in NMR and MS.

  • Chemical Name: 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

  • CAS Number: 162045-54-7

  • Molecular Formula: C₁₂H₁₅ClN₂O₂

  • Molecular Weight: 254.71 g/mol

The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the neighboring protons and carbons, a key factor in predicting NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, both ¹H and ¹³C NMR will provide a detailed structural fingerprint.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: Due to the hydrochloride salt nature of the analyte, solubility in non-polar solvents like chloroform-d (CDCl₃) is expected to be low. A more polar solvent is required to achieve the necessary concentration for high-quality NMR data. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and its residual solvent peak does not typically overlap with key analyte signals.[1] Deuterium oxide (D₂O) is another option, though it will result in the exchange of the labile N-H protons, leading to the disappearance of their signals.[2]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3]

  • Vortex the sample until fully dissolved. Gentle heating may be applied if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons compared to the free base.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~9.2 (broad s)broad singlet1HN-H (piperidine)The proton on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad signal due to quadrupolar broadening and potential exchange.
~7.3-7.1 (m)multiplet4HAr-HThe four protons on the benzene ring of the benzoxazolone moiety are expected to resonate in the aromatic region.
~4.5 (m)multiplet1HCH (piperidine)The methine proton at the junction between the two rings will be deshielded by the adjacent nitrogen of the benzoxazolone.
~3.4 (m)multiplet2HCH₂ (piperidine, axial)The axial protons on the piperidine ring adjacent to the nitrogen will be deshielded due to the positive charge.
~3.0 (m)multiplet2HCH₂ (piperidine, equatorial)The equatorial protons on the piperidine ring adjacent to the nitrogen will also be deshielded.
~2.2 (m)multiplet2HCH₂ (piperidine, axial)The other set of axial protons on the piperidine ring.
~1.9 (m)multiplet2HCH₂ (piperidine, equatorial)The other set of equatorial protons on the piperidine ring.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Justification
~154C=OThe carbonyl carbon of the oxazolone ring is expected to be significantly downfield.
~143Ar-C (quaternary)Quaternary aromatic carbon attached to oxygen.
~131Ar-C (quaternary)Quaternary aromatic carbon attached to nitrogen.
~124Ar-CHAromatic methine carbon.
~122Ar-CHAromatic methine carbon.
~110Ar-CHAromatic methine carbon.
~109Ar-CHAromatic methine carbon.
~50CH (piperidine)The methine carbon of the piperidine ring attached to the benzoxazolone nitrogen.
~43CH₂ (piperidine)The methylene carbons of the piperidine ring adjacent to the protonated nitrogen.
~28CH₂ (piperidine)The other set of methylene carbons on the piperidine ring.

Note: The exact chemical shifts are predictions and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS Data Acquisition

Rationale for Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound.[4] ESI is a soft ionization technique that is well-suited for polar and ionic compounds, minimizing fragmentation and typically producing a prominent protonated molecular ion ([M+H]⁺).[5] This is ideal for confirming the molecular weight of the free base.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum (ESI+)

The mass spectrum will show the ion corresponding to the free base, as the hydrochloride salt will dissociate in solution.

m/z Ion Interpretation
219.11[M+H]⁺The protonated molecular ion of the free base (C₁₂H₁₄N₂O₂). This will be the base peak.
241.09[M+Na]⁺A potential sodium adduct of the free base.
Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 219.11) would likely involve fragmentation of the piperidine ring, as this is a common pathway for such structures.

G M_H [M+H]⁺ m/z 219 Frag1 Fragment 1 Loss of C₄H₈N M_H->Frag1 - C₄H₈N Frag2 Fragment 2 Benzoxazolone moiety M_H->Frag2 - C₅H₁₀N

Caption: Predicted MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Rationale for Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples with minimal sample preparation.[6][7] It involves pressing the sample against a crystal (such as diamond or zinc selenide) through which the IR beam is passed.[8]

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment Justification
3300-3000 (broad)StrongN-H stretchPiperidinium N-HThe broadness is due to hydrogen bonding.
3100-3000MediumC-H stretchAromatic C-HCharacteristic of C-H bonds on a benzene ring.[9]
2950-2850MediumC-H stretchAliphatic C-HC-H bonds of the piperidine ring.[10]
~1760StrongC=O stretchCarbonyl in oxazoloneThe cyclic ester (lactone) carbonyl typically absorbs at a high frequency.
~1600, ~1480MediumC=C stretchAromatic ringCharacteristic skeletal vibrations of the benzene ring.[9]
~1250StrongC-O stretchEther-like C-O in oxazoloneStretching of the C-O single bond within the heterocyclic ring.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a robust framework for the structural confirmation of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. The combination of these orthogonal analytical techniques allows for an unambiguous assignment of the molecular structure and serves as a critical quality control standard for this important pharmaceutical intermediate. The provided methodologies represent best practices in the field, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • UCL Department of Chemistry. NMR Sample Preparation. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Absorption Table. [Link]

Sources

An In-Depth Technical Guide to 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS 162045-54-7), a heterocyclic compound of significant interest in medicinal chemistry.[1] While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues to present a robust guide for researchers. The benzoxazolone core is a privileged scaffold known for a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] The incorporation of a piperidine moiety is a common strategy in the development of centrally acting agents and modulators of various receptors and enzymes. This guide will detail a plausible synthetic route, propose potential mechanisms of action, outline key pharmacological assays for activity assessment, and describe standard analytical techniques for the characterization of this compound.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents frequently involves the strategic combination of pharmacologically validated structural motifs. 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride represents a compelling molecular architecture, merging the well-established benzoxazolone scaffold with a versatile piperidine ring.

The benzoxazolone nucleus is a bicyclic heterocyclic system that has garnered considerable attention in drug discovery due to its diverse pharmacological profile. Derivatives of this core have been reported to exhibit a spectrum of activities, including but not limited to:

  • Anti-inflammatory and Analgesic Effects: Often associated with the inhibition of enzymes such as cyclooxygenases (COX) or inducible nitric oxide synthase (iNOS).[2][7]

  • Antimicrobial and Antifungal Properties: Demonstrating efficacy against a range of pathogens.[6]

  • Anticancer Activity: Exerting cytotoxic effects through various mechanisms.

  • Neurological Applications: Including activity as dopamine receptor agonists.[2]

The piperidine ring is a ubiquitous feature in many approved drugs, particularly those targeting the central nervous system (CNS). Its inclusion in a molecule can significantly influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the piperidine nitrogen can be readily functionalized to modulate receptor binding and overall biological activity.

The hydrochloride salt form of the title compound enhances its aqueous solubility, which is a critical attribute for formulation and in vitro/in vivo testing.

Disclaimer: Due to the limited availability of direct experimental data for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, this guide leverages established chemical principles and data from structurally analogous compounds to provide a scientifically grounded resource.

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride can be envisioned through a multi-step sequence, commencing with commercially available starting materials. The causality behind the choice of reagents and reaction conditions is rooted in well-established organic chemistry transformations.

Synthetic Pathway

A plausible synthetic route involves the initial N-protection of 4-hydroxypiperidine, followed by a Mitsunobu reaction with 2-aminophenol, and subsequent cyclization to form the benzoxazolone ring. The final steps would involve deprotection and salt formation.

Synthetic Pathway A 4-Hydroxypiperidine B Boc-protected 4-hydroxypiperidine A->B Boc2O, Et3N, DCM D N-Boc-4-(2-aminophenoxy)piperidine B->D DIAD, PPh3, THF C 2-Aminophenol C->D E N-Boc-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one D->E CDI, THF, reflux F 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one E->F HCl/Dioxane G 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride F->G HCl (aq)

Caption: Proposed synthetic workflow for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (B)

  • Rationale: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent its participation in subsequent reactions and to enhance the solubility of the intermediate in organic solvents.

  • Procedure:

    • Dissolve 4-hydroxypiperidine (A) in dichloromethane (DCM).

    • Add triethylamine (Et3N) as a base.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate (D)

  • Rationale: The Mitsunobu reaction is a reliable method for the formation of an ether linkage between an alcohol and a phenolic compound under mild conditions.

  • Procedure:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (B) and 2-aminophenol (C) in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh3).

    • Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired product.

Step 3: Synthesis of tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)piperidine-1-carboxylate (E)

  • Rationale: Carbonyldiimidazole (CDI) is an effective and safe reagent for the cyclization of 2-aminophenols and related compounds to form the corresponding oxazolone ring.

  • Procedure:

    • Dissolve tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate (D) in anhydrous THF.

    • Add 1,1'-carbonyldiimidazole (CDI) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Step 4: Synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one (F)

  • Rationale: Acidic cleavage is the standard method for the removal of the Boc protecting group.

  • Procedure:

    • Dissolve the Boc-protected intermediate (E) in a solution of hydrochloric acid in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • The product will precipitate out of the solution.

    • Filter the solid and wash with diethyl ether to obtain the hydrochloride salt directly, or neutralize with a base to get the free base.

Step 5: Formation of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (G)

  • Rationale: Conversion to the hydrochloride salt improves the compound's solubility and stability for biological testing.

  • Procedure:

    • Dissolve the free base (F) in a suitable solvent like methanol or ethanol.

    • Add a stoichiometric amount of aqueous hydrochloric acid.

    • Stir the solution and then remove the solvent under reduced pressure to yield the hydrochloride salt.

Hypothesized Mechanism of Action and Pharmacological Profile

Based on the known activities of structurally related compounds, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is anticipated to exhibit a range of pharmacological effects. The following sections outline potential mechanisms of action and suggest relevant assays for their investigation.

Anti-inflammatory and Analgesic Activity
  • Hypothesized Mechanism: Inhibition of pro-inflammatory enzymes such as iNOS and COX.[7] Many benzoxazolone derivatives have been shown to reduce the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation and pain.

  • Proposed In Vitro Assays:

    • NO Production Assay in LPS-stimulated Macrophages: Assess the ability of the compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • COX-1/COX-2 Inhibition Assay: Determine the selectivity and potency of the compound against cyclooxygenase enzymes.

  • Proposed In Vivo Models:

    • Carrageenan-induced Paw Edema in Rodents: A classic model to evaluate acute anti-inflammatory activity.

    • Acetic Acid-induced Writhing Test in Mice: A standard model for screening analgesic compounds.

Central Nervous System (CNS) Activity
  • Hypothesized Mechanism: The piperidine moiety is a common feature in ligands for various CNS receptors, including dopamine and serotonin receptors. Benzoxazole derivatives have also been explored as multi-target antipsychotics.

  • Proposed In Vitro Assays:

    • Receptor Binding Assays: Screen the compound against a panel of CNS receptors (e.g., dopamine D2, serotonin 5-HT1A, 5-HT2A) to determine its binding affinity.

    • Functional Assays: Evaluate the compound's agonist or antagonist activity at identified target receptors.

Anticancer Potential
  • Hypothesized Mechanism: Some piperidinyl-based benzoxazole derivatives have been investigated as inhibitors of protein kinases such as VEGFR-2 and c-Met, which are implicated in tumor growth and angiogenesis.[8]

  • Proposed In Vitro Assays:

    • Kinase Inhibition Assays: Evaluate the inhibitory activity of the compound against a panel of relevant protein kinases.

    • Cell Viability Assays: Determine the cytotoxic effects of the compound on various cancer cell lines (e.g., breast, prostate, lung).[8]

    • Cell Cycle and Apoptosis Analysis: Investigate the mechanism of cell death induced by the compound.[8]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for the title compound.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the benzoxazolone ring, the piperidine ring protons, and the N-H proton of the piperidine (as a broad singlet). The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the carbonyl carbon of the oxazolone, aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the free base (C12H14N2O2, MW: 218.25 g/mol ) and the hydrochloride salt (C12H15ClN2O2, MW: 254.71 g/mol ).[1]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the oxazolone ring, and C-O-C stretching vibrations.
Step-by-Step Analytical Workflow

Analytical Workflow cluster_structure Structure Confirmation Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation Purity->Structure Purity > 95% NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Characterized Compound

Caption: A typical workflow for the analytical characterization of the target compound.

Conclusion and Future Directions

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a promising scaffold for the development of novel therapeutic agents. The strategic combination of the pharmacologically versatile benzoxazolone core with the CNS-penetrant piperidine moiety suggests a high potential for discovering compounds with valuable biological activities.

Future research should focus on:

  • Efficient Synthesis: Optimization of the proposed synthetic route to improve yields and scalability.

  • Pharmacological Screening: A comprehensive evaluation of the compound's activity in a broad range of in vitro and in vivo models to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues with modifications on both the benzoxazolone and piperidine rings to identify key structural features for optimal activity and selectivity.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

This in-depth technical guide, based on a synthesis of available knowledge on related compounds, provides a solid foundation for researchers to embark on the exploration of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride and its derivatives as potential drug candidates.

References

  • Gastaldi, S., Boscaro, V., Gianquinto, E., Sandall, C. F., Giorgis, M., Marini, E., ... & Lazzarato, L. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.
  • PubChem. (n.d.). 3-(5-{7-[1-(1-Imino-ethyl)-piperidin-4-yloxy]-3-oxo-2,3-dihydro-benzo[1]oxazin-4-ylmethyl}-isoxazol-3-yl)-benzamidine. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Retrieved from [Link]

  • Du, Y., Liu, T., & Wu, Y. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5099.
  • Li, Q., Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Feng, J. (2020). Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). Bioorganic & Medicinal Chemistry, 28(21), 115733.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Omair, M. A., & El-Gamal, M. I. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 15(12), 1541.
  • Gökhan-Kelekçi, N., Köksal, M., Ünüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37.
  • Dvorak, C. A., Subbiah, S., He, L., Appell, K. C., Breitenbucher, J. G., & Anderson, K. (2012). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 3(10), 849-853.
  • Kumar, A., & Kumar, R. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(1), 1-10.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of Chemical and Pharmaceutical Research, 7(9), 56-62.
  • PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]

  • Singh, R. P., & Singh, P. (2015). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
  • Vidyawati College of Pharmacy. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10.
  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(17), 5851-5859.
  • Cho, S. Y., Lee, B. H., Jung, H., Yun, C. S., Ha, J. D., Kim, H. R., ... & Oh, K. S. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716.
  • Al-Sultani, A. A. H., & Al-Jubori, A. A. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 639-646.
  • Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 22(10), 4978-4988.

Sources

A Technical Guide to the Initial Screening of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzoxazolone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug discovery campaigns. These are often termed "privileged scaffolds" due to their ability to bind to multiple, distinct biological targets with high affinity. The benzoxazolone nucleus is a quintessential example of such a scaffold.[1][2] Its unique physicochemical profile—featuring a weakly acidic proton, hydrogen bond donors and acceptors, and a tunable lipophilic/hydrophilic balance—makes it an ideal starting point for library design.[1][2]

The specific derivative, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one, incorporates a piperidine ring, a common motif in centrally active agents that enhances solubility and provides a key vector for chemical modification. This guide provides a comprehensive, field-proven framework for the initial screening of chemical libraries built around this core structure, transforming a collection of compounds into a set of validated, high-quality hits ready for lead optimization. We will navigate the critical steps from library preparation and primary screening to hit validation and initial structure-activity relationship (SAR) analysis, with a focus on G-Protein Coupled Receptor (GPCR) targets, a class for which this scaffold has shown significant promise.[3][4][5]

PropertyValueSource
Molecular Formula C12H15ClN2O2[6]
Molecular Weight 254.71 g/mol [6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bond Count 1[6]
Table 1: Key Physicochemical Properties of the Core Scaffold Hydrochloride.

Section 1: The High-Throughput Screening (HTS) Cascade

The primary objective of an initial screening campaign is to efficiently and accurately identify compounds that modulate a specific biological target from a large library. This is not a single experiment but a multi-stage process designed to systematically filter and validate hits, minimizing the costly pursuit of false positives. The entire workflow is a self-validating system, where each stage serves as a quality control checkpoint for the next.

Screening_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Hit Characterization Library Library Preparation (Compound Plating) HTS Primary HTS Assay (Single Concentration) Library->HTS 10 µM Screen Hits Primary Hits (Activity > Cutoff) HTS->Hits Z' > 0.5 Confirm Hit Confirmation (Dose-Response) Hits->Confirm Potency (EC50) Triage Computational Triage (PAINS, Aggregators) Confirm->Triage Ortho Orthogonal Assay (Confirms Target Engagement) Counter Selectivity Counter-Screen (Assesses Specificity) Ortho->Counter Triage->Ortho Filter Artifacts SAR Initial SAR Analysis (Group Hits by Chemotype) Counter->SAR Selectivity Index Validated Validated Hits for Hit-to-Lead SAR->Validated

Figure 1: The High-Throughput Screening (HTS) Cascade.

Section 2: Primary Assay Development for a GPCR Target

G-Protein Coupled Receptors (GPCRs) are a highly successful target class, accounting for a significant portion of all marketed drugs.[5] Their role in signal transduction offers multiple avenues for assay development. For this guide, we will focus on designing a functional, cell-based assay to identify agonists of a hypothetical Gαq-coupled receptor, a common pathway for many neurotransmitter and hormone receptors.

Causality Behind Experimental Choice: A functional cell-based assay is prioritized over a simple binding assay for the primary screen. This is because it identifies compounds that not only bind to the target but also elicit the desired biological response (i.e., receptor activation). This approach filters out non-functional binders early in the process. We will use a calcium mobilization assay, as Gαq activation leads to a transient increase in intracellular Ca2+, a robust and easily detectable signal in HTS formats.[7][8]

GPCR_Signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Target) Gq Gαq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER Opens Channel Ca_Signal Ca²⁺ Signal (Fluorescence) Ca_ER->Ca_Signal Release & Signal Ligand Agonist Compound (from Library) Ligand->GPCR Binds & Activates

Figure 2: Simplified Gαq-Coupled GPCR Signaling Pathway.
Protocol 2.1: High-Throughput Calcium Mobilization Assay

This protocol describes a homogeneous, fluorescence-based assay for a 384-well plate format, suitable for automated HTS.

1. Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing the target Gαq-coupled GPCR.
  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
  • Assay Plates: 384-well, black-walled, clear-bottom microplates.
  • Compound Plates: 384-well polypropylene plates containing the 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride library, typically as 10 mM DMSO stocks.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Calcium-Sensitive Dye: Fluo-4 AM or equivalent, with probenecid to prevent dye extrusion.
  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reading and liquid handling.

2. Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-GPCR cells into 384-well assay plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.
  • Compound Plate Preparation: Prepare an intermediate compound plate by diluting the library stocks into assay buffer to achieve a 4X final concentration (e.g., 40 µM for a 10 µM final screen). Include columns for positive controls (a known agonist) and negative controls (DMSO vehicle).
  • Dye Loading: Aspirate the culture medium from the cell plate and add 20 µL/well of the calcium-sensitive dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.
  • Assay Execution: Place both the cell plate and the 4X compound plate into the plate reader.
  • Baseline Reading: The instrument measures the baseline fluorescence of each well for 10-20 seconds.
  • Compound Addition: The instrument's integrated liquid handler adds 10 µL/well from the compound plate to the cell plate.
  • Kinetic Read: Immediately following compound addition, the instrument reads the fluorescence intensity of each well every second for 90-120 seconds to capture the transient calcium flux.

3. Data Analysis & Hit Criteria:

  • Response Calculation: The response is calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.
  • Normalization: Data is normalized to the controls on each plate:
  • % Activation = 100 * (Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative)
  • Quality Control: The robustness of the assay is determined by the Z'-factor for each plate.[9]
  • Z' = 1 - (3*(SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
  • A Z'-factor > 0.5 is considered excellent for HTS.
  • Hit Identification: A primary hit is defined as a compound that exhibits an activation level exceeding a statistically determined threshold (e.g., >3 standard deviations above the mean of the negative controls, or a simple cutoff like >50% activation).[10]
ParameterSpecificationRationale
Assay Format 384-well kinetic fluorescenceBalances throughput with data quality.
Cell Line Recombinant HEK293Provides a clean, robust system with low endogenous receptor expression.
Final Compound Conc. 10 µMA standard concentration for primary screens to identify initial hits.
Positive Control Known potent agonistEnsures the biological system is responsive.
Negative Control 0.1% DMSOMatches the solvent vehicle of the compound library.
Acceptance Criterion Z'-factor ≥ 0.5Guarantees the statistical separation between positive and negative controls.
Table 2: Summary of Primary HTS Assay Parameters and Quality Control.

Section 3: Hit Confirmation and Validation

Primary HTS is designed for speed and will inevitably generate hits that are artifacts. The hit validation phase is a rigorous process to confirm activity, determine potency, and eliminate false positives through orthogonal testing.

Dose-Response Confirmation

The first step is to re-test the primary hits in a dose-response format to confirm their activity and determine their potency (EC50). This weeds out compounds that were active due to random error in the single-point screen.

Protocol:

  • Select all primary hits.

  • Create 10-point, 3-fold serial dilutions for each hit, typically starting from 100 µM.

  • Run these dilution series in the primary calcium mobilization assay, as described in Protocol 2.1.

  • Plot the % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the EC50 value.

  • Confirmation Criteria: A confirmed hit should display a complete sigmoidal curve with an EC50 < 10 µM.

Orthogonal and Counter-Screening

An orthogonal assay confirms the hit's activity through a different biological mechanism or technology, ensuring the observed effect is not an artifact of the primary assay format (e.g., compound fluorescence). A counter-screen assesses selectivity.

Causality Behind Experimental Choice: For a GPCR target, a radioligand binding assay is an excellent orthogonal test.[5] It directly measures the compound's ability to bind to the receptor, validating that the functional response seen in the primary assay is due to direct target engagement. A counter-screen against a closely related GPCR subtype ensures the compound's activity is specific to the intended target.

Protocol 3.2.1: Radioligand Binding Assay (Orthogonal)

  • Preparation: Use membrane preparations from cells overexpressing the target GPCR.

  • Reaction: Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]-spiperone) and varying concentrations of the hit compound.

  • Separation: After reaching equilibrium, rapidly filter the reaction through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Active compounds will displace the radioligand. Data is plotted to determine the inhibition constant (Ki), a measure of binding affinity. A confirmed hit should have a Ki value that correlates with its functional EC50.

Hit_Triage cluster_filters Validation Filters Input Confirmed Hits (EC50 < 10 µM) PAINS PAINS / Aggregator Filter (In Silico) Input->PAINS Filter known assay-interfering chemotypes Ortho Orthogonal Assay (Binding Ki < 10 µM) PAINS->Ortho Confirm direct target engagement Counter Counter-Screen (Selectivity > 10-fold) Ortho->Counter Confirm target specificity Output Validated, Selective Hits Counter->Output

Figure 3: Logic Flow for Hit Triage and Validation.

Section 4: Initial Structure-Activity Relationship (SAR) Analysis

After the validation cascade, the remaining high-quality hits are analyzed to provide the first glimpse into the structure-activity relationship (SAR). This crucial step guides the subsequent hit-to-lead chemistry effort.[11][12]

Methodology:

  • Structural Clustering: Group the validated hits based on the substitution patterns around the core 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one scaffold.

  • Identify Activity Trends: Analyze the potency (EC50) and selectivity data within each cluster. For example, do electron-withdrawing groups on the benzoxazolone ring increase potency? Is a specific substituent on the piperidine nitrogen essential for activity?[13]

  • Develop Initial Hypotheses: Formulate early hypotheses about which parts of the molecule are critical for receptor interaction (the pharmacophore) and which can be modified to improve properties like potency and selectivity.

Hit IDScaffold SubstitutionEC50 (nM)Selectivity vs. Subtype B (Fold)Assessment
Cmpd-01 R = H (unsubstituted)1,2505Baseline Activity
Cmpd-07 R = 4-Fluoro35015Potency improvement with EWG.
Cmpd-15 R = 4-Methoxy2,1003EDG at this position decreases potency.
Cmpd-22 R = 3-Chloro41012Positional isomer retains activity.
Table 3: Example of Initial SAR Data for a Hypothetical Hit Series (Substitutions on the Benzoxazolone Ring).

This initial SAR provides the critical intelligence needed to transition from hit identification to the creative, iterative process of lead optimization, where chemists will systematically modify the validated hits to enhance their drug-like properties.[11][14]

Conclusion

The initial screening of a focused library, such as one based on the 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride core, is a systematic journey from potential to proof. By employing a logically structured cascade of robust, validated assays, researchers can efficiently sift through thousands of compounds to identify a small number of high-quality, mechanistically-validated hits. This guide outlines a proven strategy, emphasizing the causal links between experimental design, data interpretation, and decision-making. The successful execution of this workflow provides a solid foundation for the subsequent, more resource-intensive phases of drug discovery, ultimately increasing the probability of developing a novel therapeutic agent.

References

  • Patel, V., Bhatt, N., Bhatt, P., & Joshi, H. D. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Singh, R. P., & Kaur, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Available at: [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Available at: [Link]

  • Hevener, K. E., Pesavento, R., & Ren, J. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology. Available at: [Link]

  • ResearchGate. (2017). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Available at: [Link]

  • Southern Research. (n.d.). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. National Institutes of Health. Available at: [Link]

  • Lewis, T. A., et al. (2015). Optimization via high-throughput screening. ResearchGate. Available at: [Link]

  • BioAscent. (n.d.). GPCR Drug Discovery. Available at: [Link]

  • Ortega, J. A., et al. (2020). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole. Available at: [Link]

  • Liu, Y., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Macao Polytechnic University. Available at: [Link]

  • Kumar, S., & Kumar, R. (2016). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances. Available at: [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Available at: [Link]

  • Husain, A., et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Institutes of Health. Available at: [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Available at: [Link]

  • Johnston, K. L., et al. (2020). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications. Available at: [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. Available at: [Link]

  • Pion Inc. (2025). Drug development hit and lead optimization. Available at: [Link]

  • Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bentham Science. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Assay AID 488997. Available at: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]

  • Uprichard, S. L., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

  • AA Blocks. (n.d.). 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Available at: [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • PubChem. (n.d.). 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Available at: [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available at: [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available at: [Link]

Sources

Methodological & Application

Comprehensive Analytical Strategies for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery, appearing in various compounds targeting G-protein-coupled receptors and other biological targets[1][2]. As with any potential pharmaceutical candidate, the development of robust, reliable, and accurate analytical methods is paramount for ensuring its identity, purity, and quality throughout the research and development lifecycle. The hydrochloride salt form is often utilized to improve solubility and stability.

This guide provides a comprehensive overview of the essential analytical methods for the characterization and quality control of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The methods detailed herein cover chromatographic separation for purity and assay, spectroscopic techniques for structural confirmation, and a titrimetric method for quantitative assay, forming a complete analytical package for this compound.

Compound Profile and Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in developing any analytical method. These properties influence choices regarding solvents, chromatographic conditions, and sample handling.

PropertyValueSource
Chemical Name 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride[3]
CAS Number 162045-54-7[3]
Molecular Formula C₁₂H₁₅ClN₂O₂[3]
Molecular Weight 254.71 g/mol [3]
Structure
SMILES: Cl.O=C1N(C2CCNCC2)C2=C(C=CC=C2)O1[3]

Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining the purity and assay of pharmaceutical compounds due to its high resolution, sensitivity, and precision. A reverse-phase method is most suitable for this compound, leveraging the nonpolar character of the benzoxazolone ring system.

Scientific Rationale: The selection of a C18 column provides a nonpolar stationary phase that retains the analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile) and a buffered aqueous solution, allows for the controlled elution of the compound. The use of an acidic modifier (e.g., formic or phosphoric acid) is critical: it protonates the basic piperidine nitrogen, ensuring a single ionic state and preventing interaction with residual acidic silanols on the stationary phase, which results in improved peak symmetry and reproducibility. A Photodiode Array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength corresponding to the analyte's UV absorbance maximum.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Accurate Weighing, Dissolution) Sequence Sequence Run (Standards, Blanks, Samples) SamplePrep->Sequence MobilePhasePrep Mobile Phase Preparation (Filtering, Degassing) SystemPrep System Equilibration (Pump Prime, Baseline Check) MobilePhasePrep->SystemPrep StdPrep Standard Preparation (Reference Standard Dilution) SST System Suitability Test (Replicate Injections of Standard) StdPrep->SST SystemPrep->SST SST->Sequence If Passed Integration Peak Integration Sequence->Integration Calculation Calculation (Purity %, Assay) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for the HPLC analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Data System (CDS) for control and data processing.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (or Phosphoric Acid, analytical grade)

  • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride Reference Standard.

3. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)Standard for reverse-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention time.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detection UV at ~275 nm (Verify with UV scan)Benzoxazolone systems typically have strong absorbance in this region.

4. Sample Preparation:

  • Diluent: A 50:50 mixture of Acetonitrile and Water is a good starting point.

  • Standard Stock Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution (for Assay & Purity): Prepare in the same manner as the standard to a nominal concentration of 100 µg/mL.

5. System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The results must meet pre-defined criteria to ensure the system is performing adequately.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms retention stability.

Any analytical method intended for quality control must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[4]. The developed HPLC method should be subjected to the following validation tests[5][6].

Validation ParameterObjective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or excipients.
Linearity & Range To establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of assay concentration).
Accuracy To determine the closeness of the test results to the true value, typically assessed by spike/recovery studies.
Precision To assess the degree of scatter between a series of measurements (Repeatability and Intermediate Precision).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

Structural Elucidation and Identification

While HPLC confirms purity, spectroscopic methods are required for unambiguous confirmation of the chemical structure.

Principle: MS provides information about the mass-to-charge ratio (m/z) of the molecule, serving as a primary tool for molecular weight confirmation. Electrospray Ionization (ESI) is an ideal soft ionization technique for this compound, as it readily ionizes the polar, nitrogen-containing molecule[7].

1. Instrumentation:

  • Mass Spectrometer with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap). Can be coupled with an HPLC (LC-MS) or used via direct infusion.

2. Sample Preparation:

  • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

3. Analysis:

  • Acquire data in positive ion mode. The basic piperidine nitrogen is a prime site for protonation.

  • Expected Result: The primary ion observed will be the [M+H]⁺ of the free base.

    • Molecular Formula (Free Base): C₁₂H₁₄N₂O₂

    • Molecular Weight (Free Base): 218.25 g/mol

    • Expected m/z: 219.11 (for [C₁₂H₁₅N₂O₂]⁺)

Principle: NMR spectroscopy is the most powerful technique for de novo structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

2. Sample Preparation:

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often a good choice for hydrochloride salts as it can help in resolving exchangeable protons (like the N-H on the piperidinium ion).

3. Expected Spectral Features (Qualitative):

  • ¹H NMR:

    • Aromatic Region (~7.0-8.0 ppm): A set of multiplets corresponding to the four protons on the benzoxazolone ring system.

    • Piperidine Protons (~1.5-4.5 ppm): A series of complex multiplets corresponding to the protons on the piperidine ring. The proton at the point of attachment (C4) and the axial/equatorial protons adjacent to the nitrogen will likely be distinct.

    • N-H Proton: A potentially broad signal for the protonated amine (N⁺-H) if not exchanging with solvent.

  • ¹³C NMR:

    • Carbonyl Carbon (~150-160 ppm): A signal for the C=O of the oxazolone.

    • Aromatic Carbons (~110-150 ppm): Signals for the six carbons of the benzene ring and the C=N-O carbon.

    • Piperidine Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine ring.

Overall Quality Control Workflow

The described analytical methods are not used in isolation but are part of a larger strategy to ensure the quality of the material.

QC_Workflow start Incoming Material Batch id_check Identity Confirmation start->id_check nmr_ms NMR & Mass Spectrometry id_check->nmr_ms purity_assay Purity & Assay Analysis id_check->purity_assay Identity Pass reject Batch Rejection id_check->reject Identity Fail hplc Validated HPLC Method purity_assay->hplc release Batch Release purity_assay->release Specs Pass purity_assay->reject Specs Fail

Caption: Integrated workflow for quality control testing of a new batch of material.

References

  • Vertex AI Search, based on a paper describing synthesis of related compounds where NMR and MS were used for characteriz
  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][8][9][10]triazol-1-yl)oxy)methyl). Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Retrieved from [Link]

  • Research and Reviews. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]

  • ChEMBL. (n.d.). Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[5][8]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090). Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-{7-[1-(1-Imino-ethyl)-piperidin-4-yloxy]-3-oxo-2,3-dihydro-benzo[5][8]oxazin-4-ylmethyl}-isoxazol-3-yl)-benzamidine. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of this core structure and its close analogs, including benzimidazole and benzisoxazole derivatives. We will delve into their synthesis, mechanism of action, and provide detailed protocols for their evaluation in relevant biological assays.

Chapter 1: The Rise of a Versatile Scaffold

The fusion of a piperidine ring with a benzoxazolone, benzimidazolone, or benzisoxazole core creates a three-dimensional structure that can effectively interact with the binding sites of a diverse range of proteins. The piperidine moiety often serves as a key pharmacophore, providing a basic nitrogen atom that can form crucial ionic interactions, while the bicyclic aromatic system can be tailored for specific hydrophobic and hydrogen bonding interactions. This structural versatility has led to the development of compounds targeting kinases, inflammatory pathways, and G-protein-coupled receptors.

Chapter 2: Targeting TNIK in Colorectal Cancer

Scientific Context

Traf2- and Nck-interacting kinase (TNIK) is a serine-threonine kinase that plays a pivotal role in the Wnt signaling pathway, which is aberrantly activated in a majority of colorectal cancers (CRCs). TNIK's function in phosphorylating T-cell factor 4 (TCF4) is critical for the transcription of Wnt target genes that drive cancer cell proliferation and migration.[1] Therefore, inhibiting TNIK presents a promising therapeutic strategy for CRC.

Mechanism of Action of Benzo[d]oxazol-2(3H)-one Derivatives

Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as potent inhibitors of TNIK. These small molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of the Wnt signaling pathway, resulting in reduced proliferation and migration of colorectal cancer cells.[1]

Application Note: A Potential Lead for CRC Drug Discovery

The most potent compounds in this class exhibit IC50 values in the nanomolar range against TNIK.[1] Their ability to modulate the Wnt pathway provides a strong rationale for their further development as targeted therapies for colorectal cancer.

Experimental Protocols

1. TNIK Kinase Inhibition Assay (In Vitro)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of a test compound against TNIK.

  • Materials: Recombinant human TNIK enzyme, appropriate kinase buffer, ATP, a suitable substrate (e.g., a generic kinase substrate peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one derivative) in DMSO.

    • In a 96-well plate, add the TNIK enzyme, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cell Proliferation Assay (MTT/CCK-8)

This protocol measures the effect of a test compound on the proliferation of colorectal cancer cells.

  • Materials: Colorectal cancer cell line (e.g., HCT116, SW480), complete cell culture medium, test compound, and MTT or CCK-8 reagent.

  • Procedure:

    • Seed the colorectal cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

TNIK_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3b GSK3β Beta_Catenin β-Catenin APC_Axin->Beta_Catenin degradation TCF4 TCF4 Beta_Catenin->TCF4 activation Proliferation Cell Proliferation & Migration TCF4->Proliferation TNIK TNIK TNIK->TCF4 phosphorylation Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->TNIK inhibition

Caption: TNIK's role in the Wnt signaling pathway and its inhibition.

Chapter 3: Anti-Inflammatory Applications

Scientific Context

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).

Mechanism of Action of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity.[2] These compounds inhibit the production of NO and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. Their mechanism involves the modulation of the NF-κB signaling pathway by restoring the phosphorylation level of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2]

Application Note: Novel Anti-inflammatory Agents

Compounds from this class have shown more potent in vivo anti-inflammatory activity than ibuprofen in models such as xylene-induced ear edema in mice.[2] This highlights their potential as novel therapeutics for inflammatory disorders.

Experimental Protocols

1. Measurement of NO and TNF-α Production

  • Materials: RAW 264.7 macrophage cell line, LPS, Griess reagent for NO detection, and a TNF-α ELISA kit.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • For NO measurement, collect the cell supernatant and measure nitrite concentration using the Griess reagent.

    • For TNF-α measurement, use the cell supernatant in a commercial ELISA kit according to the manufacturer's protocol.

2. Western Blot Analysis for NF-κB Pathway Proteins

  • Materials: RAW 264.7 cells, LPS, lysis buffer, primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin), and appropriate secondary antibodies.

  • Procedure:

    • Treat cells with the test compound and/or LPS for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

Visualization

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa phosphorylates p65_p50 p65_p50 IkBa->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to p65_p50_nucleus p65/p50 Inflammatory_Genes TNF-α, iNOS (NO) p65_p50_nucleus->Inflammatory_Genes activates transcription Inhibitor Benzo[d]imidazole Derivative Inhibitor->IKK inhibits (restores p-IκBα) NLRP3_Inflammasome LPS LPS Priming Priming LPS->Priming Signal 1 NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive upregulates ATP ATP Activation Activation ATP->Activation Signal 2 NLRP3_active Active NLRP3 Inflammasome Activation->NLRP3_active activates Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage IL1b Mature IL-1β Pro_IL1b->IL1b release Inhibitor Benzo[d]imidazol-2-one Derivative Inhibitor->NLRP3_active inhibits

Caption: NLRP3 inflammasome activation and its inhibition.

Chapter 5: GRK Inhibition in Cardiovascular Disease

Scientific Context

G-protein-coupled receptor kinases (GRKs), particularly GRK-2 and GRK-5, are upregulated in heart failure and contribute to cardiac dysfunction by desensitizing β-adrenergic receptors. Therefore, inhibiting these kinases is a promising therapeutic strategy for heart failure.

Mechanism of Action of 3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine Derivatives

A class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold has been identified as selective inhibitors of GRK-2 and GRK-5. [3]These compounds were discovered through high-throughput screening and subsequent structural modifications led to potent inhibitory activities. [3]

Application Note: Targeting Heart Failure at the Molecular Level

The discovery of small molecule inhibitors of GRK-2 and GRK-5 provides a novel approach to treating cardiovascular disease by restoring normal cardiac signaling.

Experimental Protocol

1. GRK Kinase Activity Assay

  • Materials: Recombinant GRK-2 or GRK-5, a suitable substrate (e.g., rhodopsin), [γ-³²P]ATP, and scintillation fluid.

  • Procedure:

    • Prepare a reaction mixture containing the GRK enzyme, substrate, and the test compound at various concentrations in a suitable buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., by filtration).

    • Quantify the amount of incorporated ³²P using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

Chapter 6: Synthesis and Physicochemical Properties

The synthesis of these scaffolds typically involves multi-step procedures. For instance, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, a key intermediate for antipsychotic drugs, can be synthesized from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride. [4][5] Table 1: Physicochemical Properties of Representative Scaffolds

Compound ClassRepresentative StructureMolecular FormulaMolecular Weight ( g/mol )
Benzo[d]oxazol-2(3H)-one3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-oneC₁₂H₁₄N₂O₂218.25
Benzo[d]imidazol-2-one1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-oneC₁₂H₁₅N₃O217.27
Benzisoxazole6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleC₁₂H₁₃FN₂O220.24

Conclusion and Future Perspectives

The 3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one core and its related heterocyclic analogs are privileged scaffolds that have yielded a wealth of biologically active molecules. Their synthetic tractability and ability to interact with diverse biological targets ensure their continued importance in medicinal chemistry. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their promising in vitro and in vivo activities into clinically effective therapeutics for cancer, inflammatory disorders, and cardiovascular diseases.

References

  • Sams AG, Hentzer M, Mikkelsen GK, et al. Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzoo[6][7]xazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential. J Med Chem. 2010;53(17):6386-6397. [Link]

  • Arch Pharm (Weinheim). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Arch Pharm (Weinheim). 2024;e2400213. [Link]

  • Wang J, Xing J, Zhou J, Zhang H. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chem Pharm Bull (Tokyo). 2018;66(1):86-93. [Link]

  • Conti S, Tondi D, Sgrignani J, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals (Basel). 2022;15(12):1478. [Link]

  • Cho SY, Lee BH, Jung H, et al. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorg Med Chem Lett. 2013;23(24):6711-6716. [Link]

  • MDPI. Recent Advances in the Synthesis of 4H-Benzo[d]o[2][7]xathiin-4-ones and 4H-Benzo[d]d[2][7]ioxin-4-ones. Accessed January 27, 2026. [Link]

  • PubChem. R-56109 hydrochloride. Accessed January 27, 2026. [Link]

  • PubChem. 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. Accessed January 27, 2026. [Link]

  • IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Accessed January 27, 2026. [Link]

  • Li L, Wang Y, Zhang Y, et al. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorg Med Chem Lett. 2022;67:128745. [Link]

  • Google Patents. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Accessed January 27, 2026.
  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Accessed January 27, 2026. [Link]

  • PubMed Central. Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke. Accessed January 27, 2026. [Link]

Sources

Comprehensive Protocols for the Handling and Storage of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a detailed guide for the safe and effective handling, storage, and laboratory use of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS No: 162045-54-7). The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as kinase inhibitors, receptor modulators, and other therapeutic targets.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols to ensure experimental integrity and user safety.

Compound Profile and Chemical Identity

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a heterocyclic organic compound. The hydrochloride salt form generally confers increased aqueous solubility and stability compared to the free base, making it suitable for a range of biological assays.

Table 1: Chemical and Physical Properties

Property Value Source
Chemical Name 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride AA Blocks[3]
CAS Number 162045-54-7 AA Blocks[3]
Molecular Formula C₁₂H₁₅ClN₂O₂ AA Blocks[3]
Molecular Weight 254.71 g/mol AA Blocks[3]
Canonical SMILES Cl.O=C1N(C2CCNCC2)C2=C(C=CC=C2)O1 AA Blocks[3]
Heavy Atom Count 17 AA Blocks[3]
Hydrogen Bond Donor 2 AA Blocks[3]

| Hydrogen Bond Acceptor | 3 | AA Blocks[3] |

chemical_structure cluster_benzoxazolone 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride mol

Caption: Chemical structure of the Topic.

Safety, Handling, and Hazard Management

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds, such as fluorinated benzisoxazole piperidine hydrochlorides, provide a strong basis for hazard assessment.[4][5] The following guidelines are based on these surrogate compounds and general best practices for handling novel chemical entities.

2.1. GHS Hazard Classification (Anticipated)

The compound should be treated as hazardous until proven otherwise. Anticipated hazards based on related structures include:

Table 2: Anticipated GHS Hazard Statements

Pictogram Signal Word Hazard Class & Statement
Danger H301: Toxic if swallowed.[4]

| | Warning | H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[4] |

2.2. Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is to create a complete barrier against all potential routes of exposure: inhalation, dermal contact, and ocular contact.

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to mitigate inhalation risk.[6][7] An eyewash station and safety shower must be readily accessible.[8]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the compound.[6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Body Protection: A lab coat is mandatory. Consider disposable sleeves for handling larger quantities.

2.3. First Aid and Emergency Response

emergency_response cluster_routes Route of Exposure cluster_actions Immediate Action start Exposure Event Occurs skin Skin Contact eyes Eye Contact inhalation Inhalation ingestion Ingestion wash_skin Remove contaminated clothing. Wash area with soap and water for at least 15 minutes. skin->wash_skin P302+P352, P362 rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. eyes->rinse_eyes P305+P351+P338 fresh_air Move person to fresh air. Keep at rest in a position comfortable for breathing. inhalation->fresh_air P304+P340 rinse_mouth Rinse mouth. DO NOT induce vomiting. ingestion->rinse_mouth P301+P330 seek_medical Seek Immediate Medical Attention (Bring SDS or compound information) wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response decision tree for accidental exposure.

Compound Storage and Stability

Proper storage is critical for maintaining the compound's integrity and ensuring reproducible experimental results. The hydrochloride salt is generally stable, but susceptible to degradation under improper conditions.

3.1. Recommended Storage Conditions

The primary objective of the storage protocol is to minimize exposure to elements that can cause chemical degradation, such as moisture, light, and extreme temperatures.

Table 3: Storage Protocols for Solid and Solution Forms

Form Condition Temperature Atmosphere Rationale & Best Practices
Solid (Powder) Long-Term 2-8°C Dry, Inert (e.g., Argon) Storing in a refrigerator reduces thermal degradation. An inert atmosphere prevents slow oxidation. The container must be tightly sealed to prevent moisture absorption, as the compound is likely hygroscopic.[8]
Stock Solution (in DMSO) Long-Term -20°C to -80°C Tightly Sealed Freezing minimizes solvent evaporation and slows degradation kinetics. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[8]

| Working Solution (in Aqueous Buffer) | Short-Term | 2-8°C | Tightly Sealed, Protected from Light | Aqueous solutions are less stable and should be prepared fresh daily. If short-term storage is necessary, refrigeration can slow hydrolysis or microbial growth. |

3.2. Known Incompatibilities

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, which can degrade the organic structure.[9]

  • Strong Bases: Contact with strong bases will deprotonate the hydrochloride salt, converting it to the free base, which may have different solubility and stability profiles.

3.3. Disposal Protocol

All waste containing the compound (solid, solutions, contaminated labware) must be disposed of as hazardous chemical waste.[10]

  • Collect all waste in a clearly labeled, sealed container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.

  • Do not dispose of down the drain or in regular trash.[8]

Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and best practices, ensuring the reliability of experimental outcomes.

4.1. Protocol: Preparation of a 10 mM Stock Solution

The choice of solvent is critical. While the hydrochloride salt may have some aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for primary stock solutions of novel organic compounds due to its broad solvating power and compatibility with most biological assays.

Methodology:

  • Pre-Weighing: Allow the sealed container of the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a chemical fume hood, accurately weigh out 2.55 mg of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (MW = 254.71 g/mol ) into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, molecular biology grade DMSO to the vial.

    • Causality: Anhydrous DMSO prevents the introduction of water, which could affect long-term stability or solubility.

  • Dissolution: Vortex the solution for 1 minute. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

    • Causality: Sonication uses ultrasonic waves to break up aggregates and accelerate dissolution without excessive heating.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -20°C or -80°C, protected from light.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

stock_prep_workflow start Start: Prepare 10 mM Stock equilibrate 1. Equilibrate Compound to Room Temperature start->equilibrate weigh 2. Weigh 2.55 mg of Compound in Fume Hood equilibrate->weigh add_dmso 3. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate until Clear Solution add_dmso->dissolve check Solution Clear? dissolve->check check->dissolve No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes store 6. Store at -20°C / -80°C aliquot->store end End: Stock Ready store->end

Caption: Workflow for preparing a 10 mM DMSO stock solution.

4.2. Protocol: Use in a Cell-Based Dose-Response Assay (Example)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the compound on a cultured cell line.

Methodology:

  • Cell Plating: Seed cells in a 96-well microplate at a predetermined density and allow them to adhere overnight under standard culture conditions.

  • Prepare Serial Dilutions: a. Thaw one aliquot of the 10 mM stock solution. b. Create an intermediate dilution series. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM top working solution. c. Perform serial dilutions (e.g., 1:3) from the top working solution across a separate 96-well dilution plate to generate a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.).

  • Treatment: a. Remove the culture medium from the cell plate. b. Transfer the serial dilutions from the dilution plate to the corresponding wells of the cell plate.

  • Inclusion of Controls (Self-Validation):

    • Vehicle Control: Treat several wells with culture medium containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.1% DMSO). This is the 0% inhibition control.

    • Positive Control: Treat several wells with a known inhibitor or toxin to establish a 100% inhibition/death control.

    • Untreated Control: Wells containing only cells and fresh medium.

  • Incubation: Incubate the treated plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) according to the manufacturer's instructions to quantify the compound's effect.

  • Data Analysis: Normalize the data to the vehicle (0%) and positive (100%) controls. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.

References

  • National Center for Biotechnology Information. (n.d.). Laboratory Chemical Safety Summary (LCSS) for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. PubChem. Retrieved January 27, 2026, from [Link]

  • Galdino, G., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Lee, H. J., et al. (2024). A novel indole derivative... suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Retrieved January 27, 2026, from [Link]

  • Duke University Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved January 27, 2026, from [Link]

  • Sams, A. G., et al. (2010). Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[4][5]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist... ChEMBL. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole. PubChem. Retrieved January 27, 2026, from [Link]

  • Griffin, C. E., et al. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Retrieved January 27, 2026, from [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. Retrieved January 27, 2026, from [Link]

  • AA Blocks. (n.d.). 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Retrieved January 27, 2026, from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. This compound is a significant pharmaceutical intermediate and potential active pharmaceutical ingredient (API), making its accurate quantification critical for quality control and drug development. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, precision, accuracy, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, system suitability criteria, and method validation in accordance with ICH Q2(R1) guidelines.

Introduction and Scientific Rationale

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride belongs to the benzoxazolone class of compounds. The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties[1][2]. The accurate determination of the purity and concentration of this hydrochloride salt is paramount during synthesis, formulation, and stability studies.

The developed method addresses the analytical challenges associated with the compound's structure. The molecule possesses a polar piperidine ring and a more hydrophobic benzoxazolone core, necessitating a reversed-phase HPLC method with careful mobile phase selection to achieve adequate retention and sharp peak shapes[3]. The hydrochloride salt form enhances aqueous solubility but can also impact chromatographic behavior. This protocol is designed to provide a reliable and reproducible analytical solution.

Chemical Structure and Properties:

PropertyValueSource
Chemical Name 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochlorideAA Blocks[4]
CAS Number 162045-54-7AA Blocks[4]
Molecular Formula C₁₂H₁₅ClN₂O₂AA Blocks[4]
Molecular Weight 254.71 g/mol AA Blocks[4]
Structure

AA Blocks

HPLC Method and Instrumentation

The selection of chromatographic conditions was driven by the physicochemical properties of the analyte. A C18 stationary phase was chosen for its versatility and hydrophobic retention capabilities. The mobile phase consists of an acetonitrile/water gradient with a phosphate buffer to ensure pH control and mitigate peak tailing, a common issue with amine-containing compounds[5].

Table 1: Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-70% B, 15-17 min: 70% B, 17-18 min: 70-10% B, 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm

Experimental Protocols

Preparation of Solutions

Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

  • Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the solution through a 0.45 µm nylon membrane filter and degas.

Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is used as the diluent for standard and sample preparations.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 50 µg/mL of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in a volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC analysis from system preparation to data acquisition.

HPLC_Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A and B) SystemEquilibration System Equilibration (25 min) MobilePhase->SystemEquilibration Standard Prepare Standard Solutions SST System Suitability Test (SST) Standard->SST Sample Prepare Sample Solutions Sequence Run Analytical Sequence Sample->Sequence SystemEquilibration->SST Check Criteria SST->Sequence If Passed Integration Peak Integration Sequence->Integration Calculation Quantification Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

To ensure the analytical system is performing correctly before sample analysis, a System Suitability Test (SST) must be conducted.[6] The validation of this method was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

System Suitability Test (SST)

Inject the working standard solution (50 µg/mL) five times and evaluate the following parameters. The system is deemed suitable for use if the following criteria are met.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.[10][11]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.[6][11]
Precision (%RSD) ≤ 2.0% for peak areaDemonstrates the reproducibility of the analytical system.[10][11]
Method Validation Summary

The objective of analytical method validation is to demonstrate its suitability for the intended purpose.[9][12]

Specificity: Specificity was confirmed by analyzing a blank (diluent) and a placebo sample, which showed no interfering peaks at the retention time of the analyte. Peak purity was also assessed using a photodiode array (PDA) detector.

Linearity: The linearity was evaluated over a concentration range of 1-100 µg/mL. The method demonstrated excellent linearity with a correlation coefficient (r²) of >0.999.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.9
751140.2
1001521.5

Accuracy: Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 4: Example Accuracy (Recovery) Data

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.50.898.0% - 102.0%[13]
100%100.20.598.0% - 102.0%[13]
120%100.80.698.0% - 102.0%[13]

Precision:

  • Repeatability (Intra-day precision): The %RSD for six replicate preparations of the sample was ≤ 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day with a different analyst, and the %RSD was ≤ 2.0%.

Robustness: The robustness of the method was evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal usage.

Data Analysis and Calculations

The concentration of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

The percentage purity of the substance can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Conclusion

The HPLC method described in this application note is a reliable, robust, and accurate procedure for the quantitative analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis in pharmaceutical development and manufacturing.

References

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed, [Link]

  • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. AA Blocks, [Link]

  • R-56109 hydrochloride. PubChem, [Link]

  • 3-(Piperidin-4-yl)benzo[d]isoxazole. PubChem, [Link]

  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. PubMed, [Link]

  • System suitability Requirements for a USP HPLC Method. Tips & Suggestions, [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed, [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation, [Link]

  • Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. SIELC Technologies, [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA), [Link]

  • Reversed Phase HPLC Method Development. Phenomenex, [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP), [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate, [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline, [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA, [Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI, [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP), [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube, [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate, [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc., [Link]

  • Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube, [Link]

  • 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. PubChem, [Link]

Sources

A Sensitive and Selective LC-MS/MS Method for the Quantification of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one in human plasma. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a detailed, step-by-step protocol for sample preparation, instrument setup, and method validation, consistent with the principles outlined in the FDA's Bioanalytical Method Validation guidance and ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Rationale for a Dedicated LC-MS/MS Method

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS: 162045-54-7) is a heterocyclic small molecule with a molecular weight of 254.71 g/mol for the hydrochloride salt.[4] The analysis of such compounds during drug discovery and development is critical for characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles.[5] LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed, allowing for the accurate measurement of parent drugs and their metabolites in complex biological matrices.[6][7]

The development of a reliable analytical method is the foundation upon which preclinical and clinical studies are built. A validated method ensures that the data generated are accurate and reproducible, which is paramount for making informed decisions in the drug development pipeline.[8][9] This protocol is designed to be a self-validating system, providing the user with not just the "how" but the "why" behind each step, ensuring a deep understanding of the method's principles and its suitability for the intended purpose.[3]

Experimental Design and Methodology

Materials and Reagents
  • Analyte: 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (Reference Standard, >98% purity)

  • Internal Standard (IS): 3-(Piperidin-4-yl-d4)benzo[d]oxazol-2(3H)-one (or a suitable structural analog like 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one[10] if a deuterated standard is unavailable).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade, >99%)

  • Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant), sourced from at least six unique donors to assess selectivity.[2]

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts, precision pipettes.

Instrumentation
  • Liquid Chromatography: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. This instrument class is ideal for quantitative applications due to its sensitivity and specificity in MRM mode.[5][11]

Preparation of Standards and Controls

Causality: Preparing stock solutions in an organic solvent like methanol or DMSO prevents analyte degradation and ensures solubility. Serial dilutions into the biological matrix (plasma) are necessary to create a calibration curve that accurately reflects the sample analysis conditions.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and Internal Standard (IS) in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare intermediate stock solutions of the analyte by serially diluting the primary stock with 50:50 acetonitrile:water. These will be used to spike the plasma for calibration standards and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CCs and QCs. A typical calibration range might be 0.1 ng/mL to 100 ng/mL. QC samples should be prepared at a minimum of three levels: Low, Medium, and High.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples. Acetonitrile is an efficient precipitation agent and the addition of the Internal Standard at this stage ensures that any variability during the extraction and injection process is accounted for, thereby improving precision.

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject a portion of the supernatant (typically 2-5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Causality: The parameters below are selected based on the physicochemical properties of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one. A C18 column is chosen for its excellent retention of moderately polar compounds. An acidic mobile phase (formic acid) is used to protonate the piperidine nitrogen, which promotes good peak shape and enhances ionization efficiency in positive ESI mode.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Mass Spectrometry Parameters

Causality: Electrospray ionization in positive mode (ESI+) is selected because the piperidine moiety is basic and readily accepts a proton. The MRM transitions are chosen to be highly specific. The precursor ion ([M+H]+) is the protonated free base of the analyte. The product ions are generated by fragmentation in the collision cell and are selected for their stability and abundance to ensure a sensitive and reliable signal.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table of MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte 219.1 175.1 (quantifier) 100 20
Analyte 219.1 148.1 (qualifier) 100 25

| Internal Standard (d4) | 223.1 | 179.1 | 100 | 20 |

Overall Experimental Workflow

The diagram below outlines the complete analytical process from sample receipt to final data reporting.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation stock Prepare Stock & Working Solutions spike Spike Plasma for CC/QC and Unknown Samples stock->spike extract Protein Precipitation with Acetonitrile + IS spike->extract supernatant Transfer Supernatant to Autosampler Vials extract->supernatant lc UHPLC Separation (C18 Column) supernatant->lc Injection ms Tandem MS Detection (ESI+, MRM Mode) lc->ms Ionization integrate Peak Integration ms->integrate curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Quantify Unknowns & QCs curve->quantify report Validate Batch & Report Results quantify->report

Caption: Workflow for the LC-MS/MS analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one.

Method Validation Protocol

The method must be validated to demonstrate its reliability for the intended application.[2][3] All validation experiments should be documented. The following parameters must be assessed according to regulatory guidelines.[1][12]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank plasma from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QCs, mean concentration within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the matrix factor across ≥6 lots of plasma should be ≤15%.
Recovery To measure the efficiency of the extraction procedure.Recovery should be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable throughout the sample lifecycle.Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.
Protocol for Accuracy and Precision Batches
  • Prepare three separate analytical batches on three different days (inter-day validation).

  • Each batch should include one full calibration curve and six replicates of each QC level (LLOQ, Low, Medium, High).

  • Process and analyze the samples as described in sections 2.4 and 3.

  • Calculate the concentrations of the QCs using the calibration curve from the same batch.

  • Calculate the mean, standard deviation, %CV (precision), and percent bias (accuracy) for each QC level within each batch (intra-day) and across all three batches (inter-day).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one in human plasma. The described LC-MS/MS method is designed for high sensitivity, selectivity, and throughput. By following the detailed protocols for sample preparation, instrumental analysis, and method validation, researchers can generate reliable and reproducible data to support critical stages of the drug development process. The principles and procedures outlined herein are based on established regulatory guidelines and best practices in the field of bioanalysis.

References

  • PubChem Compound Summary for CID 11334359, R-56109 hydrochloride. National Center for Biotechnology Information. [Link]

  • Dass, C. (2020). Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]

  • Rivera, H., et al. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent Technologies, Inc.[Link]

  • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. AA Blocks.[Link]

  • LC/MS Applications in Drug Development. BioAgilytix.[Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. ScienceDirect.[Link]

  • Moore, C., et al. (2011). Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. SciSpace.[Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Sannova.[Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews (IJRAR).[Link]

  • Boyd, M., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • PubChem Compound Summary for CID 13076436, 3-(Piperidin-4-yl)benzo[d]isoxazole. National Center for Biotechnology Information.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube.[Link]

  • Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. ResearchGate.[Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International.[Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube.[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

  • Saracino, M. A., & Roda, G. (2012). Benzodiazepine metabolism: an analytical perspective. ClinPGx.[Link]

  • PubChem Compound Summary for CID 16269770, 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. National Center for Biotechnology Information.[Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this multi-step synthesis and significantly improve your reaction yields and product purity.

The synthesis of this valuable heterocyclic scaffold typically proceeds via a two-step sequence: a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) followed by an acid-mediated deprotection of the piperidine nitrogen. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will break down these steps, offering scientifically grounded solutions to common problems.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to fix it.

Step 1: Buchwald-Hartwig N-Arylation of Benzo[d]oxazol-2(3H)-one with tert-butyl 4-aminopiperidine-1-carboxylate

Q1: My Buchwald-Hartwig reaction is showing low conversion to the desired N-arylated product. What are the likely causes and how can I improve the yield?

A: Low conversion in this specific Buchwald-Hartwig amination can often be traced back to several critical factors: the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions. The nitrogen atom of the benzoxazolone is part of an amide-like system, which can be less nucleophilic than a simple amine, making the reaction more challenging.

  • Expertise & Experience: The key to driving this reaction to completion is to enhance the reactivity of both the palladium catalyst and the nucleophile. This is achieved by careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Selection: Standard ligands like P(t-Bu)3 may not be sufficient. Consider using more advanced biarylphosphine ligands which are designed for challenging couplings. Bulky and electron-rich ligands promote the crucial reductive elimination step of the catalytic cycle.[1][2]

    • Base Selection: A strong base is required to deprotonate the benzoxazolone, but it should not interfere with the catalyst or substrates. Sodium tert-butoxide (NaOtBu) is often a good first choice. If you observe side reactions or base-mediated degradation, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) could be tested, although this may require higher temperatures.

    • Solvent and Temperature: Anhydrous, aprotic polar solvents like toluene or dioxane are standard. Ensure your solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze the base. If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), cautiously increasing the temperature to 100-110 °C can improve the rate.

ParameterRecommendation 1 (Aggressive)Recommendation 2 (Milder)Rationale
Pd Precursor Pd2(dba)3Pd(OAc)2Both are common Pd(0) sources or precursors.
Ligand XPhos or RuPhosBINAPXPhos and RuPhos are highly active for C-N coupling. BINAP is a more traditional choice.
Base NaOtBuCs2CO3NaOtBu is a stronger base, promoting faster reaction. Cs2CO3 is milder and can reduce side reactions.
Solvent Toluene or DioxaneToluene or DioxaneStandard anhydrous solvents for this chemistry.
Temperature 100-110 °C80-100 °CHigher temperatures can overcome activation barriers but may also lead to degradation.

Q2: I am observing the formation of a significant amount of diarylated piperidine as a side product. How can I improve the chemoselectivity of the reaction?

A: This is a common challenge when using piperidine derivatives with multiple nucleophilic sites. In this case, both the piperidine nitrogen and the exocyclic amino group can potentially react with the benzoxazolone.

  • Expertise & Experience: The use of a protecting group on the more nucleophilic secondary amine of the piperidine ring is crucial. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the Buchwald-Hartwig reaction and can be removed under acidic conditions in the next step.

  • Troubleshooting & Optimization:

    • Ensure Complete Protection: Before starting the coupling reaction, verify the complete protection of your tert-butyl 4-aminopiperidine-1-carboxylate starting material. Incomplete protection will inevitably lead to diarylation.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the Boc-protected piperidine to ensure the complete consumption of the benzoxazolone, but avoid a large excess which can complicate purification.

Step 2: Boc-Deprotection and Hydrochloride Salt Formation

Q3: The Boc-deprotection step is incomplete, or I am seeing degradation of my product. How can I optimize this step?

A: Incomplete deprotection or degradation during acid-mediated Boc cleavage is often a matter of finding the right balance of acid strength, solvent, temperature, and reaction time. The benzoxazolone ring system can be sensitive to harsh acidic conditions.

  • Expertise & Experience: The goal is to use conditions that are strong enough to efficiently cleave the Boc group but mild enough to avoid side reactions. Generating anhydrous HCl in situ or using a solution of HCl in a non-protic solvent is a standard and effective method.[3]

  • Troubleshooting & Optimization:

    • Choice of Acid and Solvent: While trifluoroacetic acid (TFA) can be effective, it can sometimes be too harsh.[4] A 4M solution of HCl in dioxane is a widely used and often cleaner alternative.[3] Alternatively, bubbling HCl gas through a solution of the substrate in a solvent like ethyl acetate or diethyl ether can provide excellent results and lead to the direct precipitation of the hydrochloride salt.

    • Temperature Control: These reactions are typically run at room temperature or even cooled to 0 °C to start. Avoid heating unless the reaction is extremely sluggish, as this can promote the formation of degradation byproducts.

    • Monitoring the Reaction: Follow the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar product spot/peak are indicative of a complete reaction.

Q4: My final hydrochloride salt is difficult to isolate or purify. What are the best practices for obtaining a clean, solid product?

A: The physical properties of hydrochloride salts can vary, and sometimes they precipitate as oils or are difficult to crystallize.

  • Expertise & Experience: The key is to select a solvent system where the hydrochloride salt is insoluble. This often involves using a non-polar solvent to induce precipitation.

  • Troubleshooting & Optimization:

    • Precipitation and Trituration: After the deprotection is complete (as confirmed by TLC/LC-MS), if the product has not already precipitated, you can often induce precipitation by adding a non-polar solvent like diethyl ether or hexanes. The resulting solid can then be collected by filtration. If an oil forms, decant the solvent and triturate the oil with fresh non-polar solvent until a solid is formed.

    • Recrystallization: If the initial solid is impure, recrystallization can be effective. A common solvent system for hydrochloride salts is a polar solvent like methanol, ethanol, or isopropanol, with the addition of a non-polar co-solvent like diethyl ether or ethyl acetate to induce crystallization upon cooling.

    • Work-up for Water-Soluble Salts: If the salt is highly water-soluble, an aqueous work-up might be necessary. After deprotection, the reaction can be quenched with water, and the aqueous layer washed with a non-polar solvent to remove organic impurities. The aqueous layer can then be basified to precipitate the free amine, which can be extracted, dried, and then converted back to the hydrochloride salt by treatment with HCl in a suitable solvent.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the palladium catalyst and the phosphine ligand in the N-arylation step? A: The Buchwald-Hartwig amination proceeds through a catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-N bond of the benzoxazolone. The bulky, electron-rich phosphine ligand stabilizes the palladium center and facilitates both the oxidative addition and the final reductive elimination step, where the C-N bond is formed and the Pd(0) catalyst is regenerated.[2]

Q: Why is the Boc protecting group preferred for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is ideal for this synthesis for two main reasons:

  • Stability: It is stable under the basic conditions of the Buchwald-Hartwig amination, preventing the piperidine nitrogen from reacting.

  • Orthogonality: It is readily cleaved under acidic conditions, which are orthogonal to the conditions of the coupling reaction, allowing for selective deprotection in the final step.

Q: Can I use a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction for the N-arylation? A: Yes, an Ullmann-type coupling is a potential alternative. However, traditional Ullmann reactions often require higher temperatures and may have a more limited substrate scope compared to modern Buchwald-Hartwig protocols. For a sensitive substrate like benzoxazolone, the milder conditions and higher functional group tolerance of the palladium-catalyzed reaction are often advantageous.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask, add benzo[d]oxazol-2(3H)-one (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified 3-(1-Boc-piperidin-4-yl)benzo[d]oxazol-2(3H)-one (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in dioxane (3-5 eq) or bubble anhydrous HCl gas through the solution until the starting material is consumed (monitor by TLC).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the resulting residue with diethyl ether to induce solidification. Collect the solid by filtration and dry.

Visualizing the Process

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection & Salt Formation Start Reactants: - Benzo[d]oxazol-2(3H)-one - Boc-4-aminopiperidine Coupling Pd-catalyzed Coupling (Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C) Start->Coupling Purification1 Workup & Purification (Filtration, Chromatography) Coupling->Purification1 Intermediate Protected Intermediate: 3-(1-Boc-piperidin-4-yl)benzo[d]oxazol-2(3H)-one Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Purification1->Intermediate Salt_Formation Precipitation / Trituration (Diethyl Ether) Deprotection->Salt_Formation Purification2 Isolation & Drying Salt_Formation->Purification2 Final_Product Final Product: 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl Purification2->Final_Product

Caption: A flowchart of the two-step synthesis.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ar-X Ligand_Ex Ligand Exchange (Amine) PdII_complex->Ligand_Ex Base, Amine Amide_complex L-Pd(II)(Ar)(Amine) Ligand_Ex->Amide_complex Red_Elim Reductive Elimination Amide_complex->Red_Elim Red_Elim->Pd0 Product (Ar-Amine)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. ChemMedChem, 15(20), 1885-1890. Available from: [Link]

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23940. Available from: [Link]

  • Chemistry Lessions by Dr. G (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Reddit r/Chempros (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Guillou, S., et al. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 18(3), 430-434. Available from: [Link]

  • D'auria, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3587. Available from: [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 71(1), 269-279. Available from: [Link]

  • Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Bourns, A. N., & Tudge, P. J. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(1), 71-74. Available from: [Link]

  • Chen, G., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 13(1), 123. Available from: [Link]

  • ResearchGate (2016). How can we do the deprotection of boc-amino acids using hcl?. Available from: [Link]

  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. Available from: [Link]

  • Tundel, R. E., et al. (2006). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 8(6), 1033-1036. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate (n.d.). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... Available from: [Link]

  • DTIC (1983). Piperidine Synthesis. Available from: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperidines. Available from: [Link]

  • Ghaffari, T., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19361. Available from: [Link]

  • Tan, S. M., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 9(7), 599. Available from: [Link]

  • Master Organic Chemistry (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Available from: [Link]

Sources

Avoiding common byproducts in 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in this multi-step synthesis. Our goal is to empower you to diagnose issues, optimize conditions, and prevent the formation of common byproducts.

Synthetic Overview: A Convergent Approach

The synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is typically approached via a convergent strategy that builds the core scaffold before final deprotection. The pathway detailed here is selected for its reliability and control over byproduct formation. It involves three key transformations:

  • Reductive Amination: Formation of the crucial C-N bond between the piperidine and aminophenol moieties.

  • Cyclization: Construction of the benzoxazolone ring using a carbonylating agent.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and isolation of the final active pharmaceutical ingredient (API) as its hydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation SM1 N-Boc-4-Piperidone Int1 tert-butyl 4-((2-hydroxyphenyl)amino) piperidine-1-carboxylate SM1->Int1 + SM2 2-Aminophenol SM2->Int1 NaBH(OAc)₃ Int2 tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl) piperidine-1-carboxylate Int1->Int2 CDI, THF FP 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride Int2->FP HCl in Dioxane G Start Intermediate from Step 1 Intermediate Acyclic Carbamate (Stable Intermediate) Start->Intermediate + CDI - Imidazole CDI CDI Product Desired Cyclized Product Intermediate->Product Heat (Δ) (Rate-Limiting Step) Byproduct Imidazole Product->Byproduct expels

Caption: Key steps in the CDI-mediated cyclization showing the stable intermediate.

Question 3: After adding HCl for the Boc deprotection, my final product is difficult to purify and appears oily or discolored. How can I ensure a clean, crystalline hydrochloride salt?

Answer: This issue usually relates to the deprotection conditions, workup, and final crystallization.

  • Probable Cause A: Harsh Deprotection Conditions. While Boc deprotection is acid-catalyzed, excessively harsh conditions (e.g., high concentration of acid, prolonged heating) are unnecessary and can lead to side reactions or degradation of the benzoxazolone core. [1][2] * Solution: Use a stoichiometric amount of HCl (typically 2-4 equivalents) in a suitable solvent like dioxane, isopropanol, or ethyl acetate at room temperature. [3]4M HCl in dioxane is a common and effective reagent. The reaction is often complete within 1-4 hours. Monitor by TLC/LC-MS to confirm the disappearance of the Boc-protected precursor.

  • Probable Cause B: Trapped Solvent or Byproducts. The deprotection liberates gaseous isobutylene and tert-butanol. If the product precipitates too rapidly, these and other solvents can become trapped, leading to an impure, non-crystalline solid.

    • Solution: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess HCl and volatile byproducts. Then, redissolve the crude salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol) and induce crystallization by adding a less polar co-solvent (e.g., ethyl acetate, MTBE, or diethyl ether) dropwise until turbidity is observed. Allow the solution to slowly cool to obtain well-formed crystals. This process, known as trituration or recrystallization, is critical for achieving high purity.

  • Probable Cause C: Incorrect Stoichiometry. The final product is a mono-hydrochloride salt. Excess acid can lead to the formation of a highly hygroscopic di-hydrochloride salt, while insufficient acid will leave residual free base, both of which can hinder crystallization.

    • Solution: Control the amount of HCl added during the final step. If an excess was used, ensure it is thoroughly removed under vacuum. If the product is oily, it may be beneficial to neutralize the crude material back to the free base, purify it via column chromatography, and then perform a controlled salt formation with exactly one equivalent of HCl.

Frequently Asked Questions (FAQs)

Q1: Can I form the benzoxazolone ring first and then couple it with the piperidine? While possible, this route is often problematic. N-alkylation of benzoxazol-2(3H)-one can result in a mixture of N-alkylated (desired) and O-alkylated (byproduct) products, which can be difficult to separate. The presented convergent approach, where the C-N bond is formed first, provides superior control and avoids this regioselectivity issue.

Q2: What analytical techniques are best for monitoring these reactions? A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. [4]* TLC: Excellent for quick, qualitative checks of reaction progress. Use a stain like potassium permanganate or ninhydrin to visualize spots, as the intermediates may not all be UV-active.

  • LC-MS: Provides quantitative information on the consumption of starting materials and the formation of products and byproducts. It is invaluable for confirming the mass of intermediates and the final product, helping to diagnose unexpected outcomes. [5][6] Q3: My final product has a high water content. What should I do? The hydrochloride salt can be hygroscopic. To minimize water content, dry the final crystalline product thoroughly under high vacuum, possibly with gentle heating (40-50 °C) if the compound is thermally stable. Storing the final product in a desiccator over a strong drying agent like phosphorus pentoxide is also recommended.

Optimized Experimental Protocols
Protocol 1: Reductive Amination
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq), 2-aminophenol (1.05 eq), and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl 4-((2-hydroxyphenyl)amino)piperidine-1-carboxylate can often be used in the next step without further purification.

Protocol 2: Cyclization with CDI
  • Dissolve the crude product from Protocol 1 in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flask under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to 50 °C and stir for an additional 4-6 hours, monitoring for the disappearance of the starting material by TLC/LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)piperidine-1-carboxylate.

Protocol 3: Boc-Deprotection and Salt Formation
  • Dissolve the purified Boc-protected intermediate in ethyl acetate or isopropanol (~0.1 M).

  • Add 4M HCl in dioxane (3.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate should form.

  • Monitor the reaction for completeness by LC-MS.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove residual impurities.

  • Dry the solid under high vacuum at 40 °C to a constant weight to afford 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride as a white crystalline solid.

ParameterReductive AminationCyclizationDeprotection
Key Reagent NaBH(OAc)₃CDI4M HCl in Dioxane
Stoichiometry (vs. SM) 1.5 eq1.2 eq3.0 eq
Temperature 0 °C to RTRT to 50 °CRT
Typical Duration 12-16 h5-7 h2-4 h
Critical Control Point Anhydrous conditionsThermal push for ring closureStoichiometry of acid
References
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Retrieved from [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d]o[4][7]xathiin-4-ones and 4H-Benzo[d]d[4][7]ioxin-4-ones. Retrieved from [Link]

  • Krasavin, M., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Retrieved from [Link]

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Russo, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. Retrieved from [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[7][8][9]riazolo[4,3-a]pyridines. Organic Letters. Retrieved from [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (2014). Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Feng, X., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • ResearchGate. (2023). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Retrieved from [Link]

  • ResearchGate. (2024). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.... Retrieved from [Link]

  • YouTube. (2023). CDI I Carbonyldiimidazole I N,N. Retrieved from [Link]

  • Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine.
  • DeGruyter. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Retrieved from [Link]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved from [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding. Retrieved from [Link]

  • ResearchGate. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: My final product of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride appears as a sticky or oily substance instead of a crystalline solid. What could be the cause and how can I fix this?

A1: The hygroscopic nature of many hydrochloride salts is a common reason for obtaining a non-crystalline product.[1] This is often exacerbated by the presence of residual solvents or impurities. Here’s a troubleshooting workflow:

  • Initial Diagnosis: First, confirm the presence of your desired compound using a technique like LC-MS to rule out a complete reaction failure.

  • Impurity Removal: The "oiling out" phenomenon can be caused by impurities that inhibit crystal lattice formation.[2] Consider an initial purification step. A quick wash with a non-polar solvent like diethyl ether or hexane can help remove non-polar impurities.

  • Solvent Selection for Precipitation/Crystallization: If you are forming the hydrochloride salt in situ, the choice of solvent is critical. Using a solution of HCl in an organic solvent like dioxane or ethyl acetate is often preferable to aqueous HCl to minimize water content.[1][3]

  • Troubleshooting "Oiling Out": If the product oils out from a solution, try adding more of the anti-solvent (the solvent in which your product is insoluble) very slowly while vigorously stirring. Scratching the inside of the flask with a glass rod can also induce crystallization.[2] Seeding with a previously obtained pure crystal is also a highly effective method.[2]

Q2: I'm observing a persistent impurity with a similar polarity to my product in TLC and HPLC analysis. How can I effectively separate them?

A2: Close-running impurities are a common challenge. Here are several strategies to improve separation:

  • Optimize Column Chromatography:

    • Solvent System Modification: If you are using a standard solvent system like ethyl acetate/hexanes, consider switching to a system with different selectivity. For instance, dichloromethane/methanol can offer different interactions with your compound and the impurity.[2]

    • Additive (Modifier): For basic compounds like yours (due to the piperidine nitrogen), adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.[2]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

  • pH-Based Separation: You can sometimes exploit the basicity of the piperidine nitrogen. By carefully adjusting the pH of an aqueous solution, it might be possible to selectively precipitate your product or the impurity.[4]

Recrystallization Troubleshooting

Q3: What are the best starting solvents for the recrystallization of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride?

A3: Due to its salt nature, polar protic solvents are a good starting point. Here is a table of suggested solvents to screen:

Solvent SystemRationaleExpected Outcome
Isopropanol (IPA)Often a good choice for hydrochloride salts, balancing polarity to dissolve at heat while allowing crystallization upon cooling.[5]Good crystal formation upon slow cooling.
Ethanol/WaterThe water increases solubility at higher temperatures, while the ethanol helps to decrease solubility upon cooling.Can be effective, but care must be taken to not add too much water, which could lead to "oiling out".
Methanol/Diethyl EtherDissolve the compound in a minimum amount of hot methanol and then slowly add diethyl ether as an anti-solvent until turbidity is observed.Can induce crystallization, but the rapid change in polarity can sometimes lead to amorphous precipitation.

Experimental Protocol: Screening for Recrystallization Solvents

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol) dropwise while heating and agitating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields the best quality crystals with a significant reduction in soluble impurities.

Q4: My recrystallization attempt resulted in very fine needles that are difficult to filter and wash. How can I obtain larger crystals?

A4: The rate of cooling is the primary factor influencing crystal size.

  • Slow Cooling: After dissolving your compound in the hot solvent, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger, more well-defined crystals.

  • Reduce Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation of small crystals. Add a small amount of additional hot solvent to the fully dissolved mixture before allowing it to cool.[2]

Chromatography Troubleshooting

Q5: My compound is streaking badly on the silica gel column. What is causing this and how can I prevent it?

A5: Streaking of basic compounds on silica gel is typically due to strong interactions with the acidic silanol groups on the silica surface.[2]

  • Use a Basic Modifier: As mentioned in A2, adding a small amount of triethylamine or ammonia to your mobile phase will neutralize these acidic sites and lead to better peak shapes.[2]

  • Switch Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds.[2] Reversed-phase chromatography (C18) is another option, particularly if the impurities have significantly different polarities.

Workflow for Optimizing Column Chromatography

G start Crude Product tlc TLC Analysis (e.g., DCM/MeOH) start->tlc streaking Streaking Observed? tlc->streaking add_modifier Add Modifier (0.5% TEA or NH3) streaking->add_modifier Yes good_sep Good Separation? streaking->good_sep No re_tlc Re-run TLC add_modifier->re_tlc re_tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes switch_phase Switch Stationary Phase (Alumina or C18) good_sep->switch_phase No end Pure Product run_column->end switch_phase->tlc

Caption: Troubleshooting workflow for column chromatography.

Characterization and Stability

Q6: How can I confirm the formation of the hydrochloride salt?

A6: Several analytical techniques can confirm salt formation:

  • NMR Spectroscopy: In ¹H NMR, you should observe a broadening or downfield shift of the N-H proton on the piperidine ring. Running the NMR in a solvent like DMSO-d₆ can help in observing this proton.

  • FT-IR Spectroscopy: Look for the characteristic broad absorption band of the amine salt (N-H⁺ stretch) typically in the 2400-2800 cm⁻¹ region.

  • Elemental Analysis: This will provide the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the hydrochloride salt.

Q7: Is 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride prone to degradation?

A7: While the benzoxazolone and piperidine rings are generally stable, the compound should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis or other degradation pathways. As a hydrochloride salt, it is particularly important to protect it from atmospheric moisture to prevent it from becoming sticky or oily over time.[1][6]

References

  • Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6. Available at: [Link]

  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Reddit discussion on hydrochloride salt formation/isolation. (2018). r/chemistry. Available at: [Link]

  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Available at: [Link]

  • Sciencemadness.org discussion on piperidine from the hydrolysis of piperine. (2018). Available at: [Link]

Sources

Troubleshooting failed reactions with 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we address frequently asked questions and provide in-depth troubleshooting advice to ensure the success of your reactions.

I. Core Concepts and Initial Considerations

Before delving into specific reaction troubleshooting, it is crucial to understand the key chemical features of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride that influence its reactivity.

Q1: What is the role of the hydrochloride salt, and how does it impact my reaction setup?

The hydrochloride salt form of this reagent means the piperidine nitrogen is protonated, forming a piperidinium chloride. This has two primary implications for your reaction:

  • Nucleophilicity: The protonated piperidine is not nucleophilic and cannot participate in N-alkylation or N-arylation reactions.

  • Solubility: The salt form generally imparts higher polarity, which can affect its solubility in common organic solvents.

Therefore, it is essential to add a base to your reaction mixture to deprotonate the piperidinium ion and generate the free, nucleophilic secondary amine. The choice and amount of base are critical variables that will be discussed in the relevant sections below.

G Reagent_HCl 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one (Hydrochloride Salt) Free_Amine Free Secondary Amine (Nucleophilic) Reagent_HCl->Free_Amine Deprotonation Base Base (e.g., K2CO3, Et3N, DIPEA) Salt_Byproduct Salt Byproduct (e.g., KCl, Et3N.HCl) Free_Amine->Salt_Byproduct Proton Transfer

Caption: Deprotonation of the hydrochloride salt to the active free amine.

II. Troubleshooting N-Alkylation Reactions

N-alkylation of the piperidine moiety is a common transformation for this substrate. However, several pitfalls can lead to low yields or failed reactions.

Q2: My N-alkylation reaction with an alkyl halide is not proceeding, or the yield is very low. What are the likely causes and solutions?

This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

A2: Let's break down the potential culprits:

1. Incomplete Deprotonation: As mentioned, the free amine is the reactive species. If you are observing unreacted starting material, the first step is to ensure complete deprotonation.

  • Base Stoichiometry: Are you using at least one equivalent of base? For the hydrochloride salt, one equivalent is needed to neutralize the HCl, and an additional equivalent may be required to scavenge the acid generated during the alkylation. A common strategy is to use 2-3 equivalents of a suitable base.[1]

  • Base Strength: The choice of base is critical. While strong bases like sodium hydride (NaH) can be effective, they may not be compatible with other functional groups in your molecule.[2] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices, particularly in polar aprotic solvents like DMF or acetonitrile.[1][3] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly employed.[3]

BaseTypical Solvent(s)pKa of Conjugate AcidKey Considerations
K₂CO₃DMF, Acetonitrile, Acetone~10.3Heterogeneous, but effective. Requires vigorous stirring.
Cs₂CO₃DMF, Acetonitrile, Toluene~10.3More soluble than K₂CO₃, often leading to faster reactions.
Et₃N (TEA)DCM, Acetonitrile, THF~10.7Homogeneous, easy to handle. Can form salts that may precipitate.
DIPEADCM, DMF, Acetonitrile~11Homogeneous, sterically hindered, less likely to act as a nucleophile itself.
NaHTHF, DMF~35Very strong base, requires anhydrous conditions and careful handling.

2. Solvent Selection and Solubility: The hydrochloride salt and the resulting free base can have different solubility profiles.

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are generally good choices as they can dissolve the starting material and facilitate the Sₙ2 reaction.

  • Ethereal Solvents: THF and 2-MeTHF can be used, but solubility might be limited. The addition of a co-solvent may be necessary.

  • Chlorinated Solvents: Dichloromethane (DCM) is often used with organic bases like TEA or DIPEA.

3. Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running your reaction at room temperature without success, consider gradually increasing the temperature to 50-80 °C.

4. Alkyl Halide Reactivity: The nature of your alkylating agent plays a significant role.

  • Leaving Group: The reactivity order is I > Br > Cl. If you are using an alkyl chloride with no success, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide.

  • Steric Hindrance: Neopentyl or other highly hindered alkyl halides will react very slowly, if at all, under Sₙ2 conditions.

5. Over-alkylation: The product of the initial N-alkylation is a tertiary amine, which can be further alkylated to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used.[4] To minimize this, consider adding the alkyl halide slowly to the reaction mixture to maintain a relative excess of the secondary amine.[1]

Step-by-Step Troubleshooting Protocol for Failed N-Alkylation:

  • Verify Starting Material Quality: Ensure your 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is pure and dry.

  • Optimize Base and Solvent:

    • Start with 2.5 equivalents of K₂CO₃ in DMF.

    • Stir vigorously at room temperature for 30 minutes before adding 1.1 equivalents of your alkyl halide.

    • If no reaction occurs, gradually heat the mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Consider an Alternative Base/Solvent System: If the above fails, try 3 equivalents of DIPEA in acetonitrile at reflux.

  • Activate the Alkyl Halide: If using an alkyl bromide or chloride, add 0.1 equivalents of KI to the reaction mixture.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. This will help you determine if the reaction is sluggish or has stalled.

III. Navigating Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between the piperidine nitrogen and an aryl halide.[5][6]

Q3: I am attempting a Buchwald-Hartwig amination with an aryl bromide, but I am seeing a complex mixture of products and low conversion. What should I consider?

A3: The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection of the catalyst system (ligand and palladium precursor) and the base.

1. Ligand Choice is Paramount: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For coupling a secondary amine like a piperidine, sterically hindered biarylphosphine ligands are often the most effective.

  • Commonly Used Ligands: XPhos, SPhos, and RuPhos are excellent starting points.[7]

  • Rationale: These bulky ligands promote the reductive elimination step, which is often the rate-limiting step for C-N bond formation with secondary amines.

2. Palladium Precursor: A variety of Pd(0) and Pd(II) precursors can be used. Pre-formed palladium-ligand complexes (precatalysts) are often more reliable and air-stable.

Palladium PrecursorLigandTypical BaseSolvent
Pd₂(dba)₃XPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane
Pd(OAc)₂RuPhos, JohnPhosCs₂CO₃, K₂CO₃Toluene, Dioxane
XPhos Pd G3(Integrated)K₃PO₄, NaOtBuToluene, 2-MeTHF

3. Base Selection: A strong, non-nucleophilic base is required.

  • Sodium tert-butoxide (NaOtBu): A very common and effective base for Buchwald-Hartwig reactions.

  • Potassium Phosphate (K₃PO₄): A milder base that can be effective with certain catalyst systems and is often better tolerated by base-sensitive functional groups.

  • Cesium Carbonate (Cs₂CO₃): Another effective base, particularly with palladium acetate as the precursor.

4. Potential Side Reaction: Benzoxazolone Ring Opening: The benzoxazolone ring can be susceptible to nucleophilic attack under certain conditions, especially with strong bases at elevated temperatures.[8] While generally stable under typical Buchwald-Hartwig conditions, it is a possibility to consider if you are observing unexpected byproducts. Using a milder base like K₃PO₄ and keeping the reaction temperature as low as possible can help mitigate this risk.

G cluster_0 Reaction Components cluster_1 Key Considerations Aryl_Halide Aryl Halide (Ar-X) Product N-Aryl Piperidine Product Aryl_Halide->Product Buchwald-Hartwig Coupling Amine_HCl 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one (Hydrochloride Salt) Base Base (e.g., NaOtBu, K3PO4) Amine_HCl->Base Amine_HCl->Product Base->Product Pd_Catalyst Pd Precursor + Ligand Ligand Ligand Choice (e.g., XPhos, SPhos) Pd_Catalyst->Ligand Pd_Catalyst->Product Troubleshooting Troubleshooting Points Ligand->Troubleshooting Base_Strength Base Strength & Stoichiometry Base_Strength->Troubleshooting Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Troubleshooting Temperature Temperature Control Temperature->Troubleshooting Product->Troubleshooting

Caption: Key parameters for troubleshooting Buchwald-Hartwig amination.

IV. Stability of the Benzoxazolone Core

A critical aspect of working with this molecule is understanding the stability of the benzoxazolone ring system.

Q4: Under what conditions is the benzoxazolone ring susceptible to opening, and what are the products?

A4: The benzoxazolone ring is a cyclic carbamate, which is essentially an ester and an amide. Like esters, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Basic Conditions: Strong aqueous bases like NaOH or KOH can hydrolyze the carbamate to an amino alcohol. This is a significant concern during aqueous workup if the pH becomes too high. It's advisable to perform workups under neutral or mildly acidic conditions.

  • Acidic Conditions: Strong acids can also promote hydrolysis, although the benzoxazolone ring is generally more stable under acidic than strongly basic conditions.

  • Nucleophilic Attack: As mentioned, strong nucleophiles could potentially open the ring. However, in the context of N-alkylation or N-arylation, the piperidine nitrogen is a much more potent nucleophile, and intramolecular ring-opening is unlikely. The primary concern is with external nucleophiles or harsh reaction conditions.

General Recommendations for Maintaining Ring Integrity:

  • Avoid Strong Aqueous Bases: During workup, use saturated sodium bicarbonate or a phosphate buffer instead of NaOH or KOH.

  • Moderate Temperatures: Avoid prolonged heating at very high temperatures (>120 °C) if possible, especially in the presence of strong bases.

  • Anhydrous Conditions: For reactions requiring strong bases like NaH, ensure your reaction is strictly anhydrous to prevent hydrolysis.[8]

V. Purification and Analysis

Q5: I have a crude reaction mixture containing my desired product, but purification by column chromatography is proving difficult. What are some tips?

A5: Purification of piperidine-containing compounds can sometimes be challenging due to their basic nature, which can cause tailing on silica gel.

1. Column Chromatography Additives:

  • Triethylamine: Adding a small amount of triethylamine (0.1-1%) to your eluent can help to suppress the interaction of the basic nitrogen with the acidic silica gel, leading to sharper peaks and better separation.

  • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/methanol eluent system, which is very effective for eluting basic compounds.

2. Alternative Stationary Phases:

  • Alumina (basic or neutral): For particularly problematic separations, switching to alumina as the stationary phase can be beneficial.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent alternative.

3. Salt Formation and Extraction:

  • Acid-Base Extraction: You can often purify your product by taking advantage of its basicity. Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaHCO₃ or K₂CO₃ and extract your purified product back into an organic solvent.

Recommended Analytical Methods:

  • TLC: Use a mobile phase similar to your intended column conditions. Staining with potassium permanganate or ninhydrin can be helpful for visualizing the product.

  • LC-MS: An invaluable tool for monitoring reaction progress and identifying products and byproducts.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the final product. Pay close attention to the signals corresponding to the piperidine ring and any new groups that have been introduced.

VI. References

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. European Journal of Medicinal Chemistry.

  • R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem. National Center for Biotechnology Information. [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators. Journal of Heterocyclic Chemistry.

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][9][10]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. ResearchGate.

  • 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthetic method of piperidine hydrochloride - Google Patents.

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate.

  • Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry.

  • Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate.

  • Piperidine - Wikipedia. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules.

  • N-alkyl-piperidine DERIVATIVES. - Google Patents.

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]

  • The ring-opening reaction of benzoxazole with iodobenzene to generate... - ResearchGate. [Link]

  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI.

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Chemistry.

  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society.

  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. ResearchGate.

  • Piperidine Synthesis. - DTIC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. ResearchGate.

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]... MDPI.

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules.

  • Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivat. Corpus UL.

Sources

Validation & Comparative

A Researcher's Guide to NLRP3 Inflammasome Inhibitors: A Comparative Analysis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one Hydrochloride and Other Key Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a cellular sensor for a wide array of pathogenic and sterile danger signals.[1][2] Its activation triggers a signaling cascade that results in the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][3] While essential for host defense, aberrant NLRP3 activation is a key driver in the pathogenesis of numerous inflammatory conditions, including cryopyrin-associated periodic syndromes (CAPS), gout, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][4][5]

This has positioned the NLRP3 inflammasome as a highly attractive therapeutic target.[6][7] The field has seen a surge in the development of small-molecule inhibitors, moving from foundational tool compounds to a diverse pipeline of clinical candidates.[8][9] This guide provides a comparative overview of a novel chemical scaffold, represented by 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one, against other well-characterized NLRP3 inhibitors, offering insights into their mechanisms, potency, and experimental evaluation.

The NLRP3 Inflammasome Activation Pathway

Understanding the mechanism of NLRP3 inhibition requires a foundational knowledge of its activation, which is typically a two-step process.

  • Priming (Signal 1): This step is usually initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline uric acid, and pore-forming toxins, triggers the assembly of the inflammasome complex. This signal leads to NLRP3 oligomerization, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Different inhibitors can interfere with this pathway at various points, from blocking the ATPase activity of NLRP3 to preventing its oligomerization.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Assembly cluster_2 Downstream Effects LPS PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Activators Activators (ATP, Nigericin, etc.) Activators->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Casp1 Pro-Caspase-1 Recruitment ASC->Casp1 Casp1_active Active Caspase-1 Casp1->Casp1_active IL1b IL-1β Release Casp1_active->IL1b IL18 IL-18 Release Casp1_active->IL18 Pyroptosis Pyroptosis Casp1_active->Pyroptosis Inhibitors Direct NLRP3 Inhibitors (MCC950, Dapansutrile, etc.) Inhibitors->NLRP3_active Block Assembly & ATPase Activity

Caption: The canonical NLRP3 inflammasome activation pathway and point of intervention for direct inhibitors.

Spotlight on a Novel Scaffold: Benzo[d]oxazol-2(3H)-one Derivatives

While 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is not extensively documented as a named inhibitor in mainstream literature, its core structure is closely related to novel chemical scaffolds that have been investigated for NLRP3 inhibitory activity. Specifically, research into the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold provides a valuable proxy for understanding its potential.[3][10][11]

In a study focused on this similar benzimidazol-2-one scaffold, researchers designed and synthesized a series of derivatives.[3][10] The most promising compounds from this series were found to inhibit IL-1β release in a concentration-dependent manner in LPS/ATP-stimulated human macrophages.[10] Computational modeling suggested that these compounds bind to the inactive state of NLRP3, potentially interfering with the conformational changes required for activation.[10] This highlights a promising area of chemical space for developing new classes of NLRP3 inhibitors.

Causality Behind the Design: The rationale for exploring such scaffolds often involves a "pharmacophore-hybridization" strategy.[3][10] This means combining structural features from different known NLRP3 binders to create novel molecules with potentially improved potency, selectivity, or pharmacokinetic properties. The piperidinyl-benzimidazolone core provides a rigid structure that can be chemically modified to optimize interactions within the target protein's binding pocket.[10]

Comparative Analysis with Established NLRP3 Inhibitors

To contextualize the potential of novel scaffolds, it is essential to compare them against well-characterized inhibitors that have served as benchmarks or advanced into clinical trials.

Inhibitor Chemical Class Mechanism of Action Potency (IC50, IL-1β Release) Key Features & Clinical Status
MCC950 (CP-456,773) Diaryl sulfonylureaBinds to the NACHT domain, blocking NLRP3's ATPase activity and preventing conformational changes required for activation.[12][13]~7.5 nM (Mouse BMDMs)[4][14]~8.1 nM (Human MDMs)[4][14]Potent and selective; widely used preclinical tool.[13][15] Clinical development was halted due to observations of liver enzyme elevation.[9]
Dapansutrile (OLT1177) β-sulfonyl nitrileOrally active inhibitor of the NLRP3 inflammasome.[16][17] It may inhibit inflammasome oligomerization by blocking NLRP3-ASC and NLRP3-caspase-1 interactions.[18]~120 nM (Human Monocytes)Orally bioavailable.[17] Has been evaluated in Phase 2 trials for conditions like gout and heart failure.[8][19]
Inzomelid (IZD174) N/AOral, brain-penetrant small molecule inhibitor of the NLRP3 inflammasome.[5][20]Nanomolar potency in human and mouse microglia.[5]Brain-penetrant, making it a candidate for neuroinflammatory diseases like Parkinson's and Alzheimer's.[5][8] Completed Phase 1 studies.[8][20]
DFV890 (IFM-2427) N/APotent and selective inhibitor of NLRP3.[21]N/AIn clinical studies for various inflammatory diseases, including CAPS.[9][21]
BAL-0028 / BAL-0598 IndazoleBinds to the NACHT domain at a site distinct from MCC950, inhibiting inflammasome assembly and activation.[22][23]BAL-0598: ~17.9 nM (50% suppression in vivo, unbound plasma concentration)[22]Primate-specific; effective against some MCC950-resistant NLRP3 mutations.[12][22] BAL-0598 is a derivative with improved PK for murine studies.[22]

Experimental Protocols for Evaluating NLRP3 Inhibitors

The trustworthiness of any claims about an inhibitor's efficacy rests on robust, reproducible experimental data. Below are standardized, self-validating protocols for assessing NLRP3 inhibition in vitro and in vivo.

Protocol 1: In Vitro Assessment of NLRP3 Inhibition in THP-1 Macrophages

This protocol details the most common cell-based assay for screening NLRP3 inhibitors by measuring the suppression of IL-1β release.

In_Vitro_Workflow start Start step1 1. Seed & Differentiate Plate THP-1 monocytes. Add PMA (e.g., 100 ng/mL) for 24-48h to differentiate into macrophages. start->step1 step2 2. Prime Cells (Signal 1) Replace media. Add LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β. step1->step2 step3 3. Inhibitor Treatment Pre-incubate cells with various concentrations of test inhibitor (e.g., 30-60 minutes). step2->step3 step4 4. Activate NLRP3 (Signal 2) Add NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), for 45-60 minutes. step3->step4 step5 5. Collect Supernatant Centrifuge plate to pellet cells and carefully collect the supernatant. step4->step5 step6 6. Quantify IL-1β Measure IL-1β concentration in the supernatant using a validated ELISA kit. step5->step6 step7 7. Assess Cytotoxicity Measure LDH release or use a cell viability assay (e.g., MTT) on the remaining cells to rule out toxicity. step5->step7 end End: IC50 Calculation step6->end step7->end

Caption: Workflow for in vitro screening of NLRP3 inhibitors using differentiated THP-1 cells.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours.

    • Causality Check: PMA-induced differentiation is crucial as it renders the cells responsive to inflammasome stimuli.

  • Priming (Signal 1):

    • Gently wash the adherent cells with warm PBS.

    • Replace the medium with fresh, serum-free media (e.g., Opti-MEM).

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 3-4 hours.

    • Self-Validation: Include a "no LPS" control well to ensure that subsequent IL-1β release is dependent on this priming step.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor (e.g., 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl) and a reference inhibitor (e.g., MCC950).

    • Add the inhibitors to the respective wells and incubate for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2):

    • Add an NLRP3 activator. Common choices include ATP (5 mM, 45 min incubation) or Nigericin (10 µM, 60 min incubation).

    • Self-Validation: Include a "primed, no activator" control to establish the baseline IL-1β level after priming alone.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

    • To ensure the reduction in IL-1β is not due to cell death, perform a cytotoxicity assay (e.g., LDH release assay) on the supernatant or a viability assay (e.g., MTT, CellTiter-Glo®) on the remaining cells.

  • Data Interpretation:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IL-1β release.

Protocol 2: In Vivo Assessment in a Murine Peritonitis Model

This model assesses the ability of an inhibitor to suppress NLRP3-driven inflammation in a living system.[12][24]

Step-by-Step Methodology:

  • Animal Model:

    • Use C57BL/6 mice (8-12 weeks old). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Inhibitor Administration:

    • Administer the test inhibitor (e.g., BAL-0598, a tool compound suitable for mice) or vehicle via an appropriate route (e.g., oral gavage). The dose and timing should be based on prior pharmacokinetic studies.[12]

  • Induction of Peritonitis (Priming):

    • Inject mice intraperitoneally (i.p.) with a sublethal dose of LPS (e.g., 20-30 mg/kg). This serves as the priming signal.

  • NLRP3 Activation:

    • After a set time (e.g., 4 hours post-LPS), inject an NLRP3 activator i.p., such as ATP (e.g., 30 mg/kg) or monosodium urate (MSU) crystals (e.g., 1 mg/mouse).[24]

  • Sample Collection:

    • After 1-2 hours post-activator injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then withdrawing the fluid.

    • Collect blood via cardiac puncture for serum preparation.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Measure IL-1β levels in the cell-free lavage fluid and serum using ELISA.

    • The cell pellet can be used for flow cytometry to quantify the infiltration of inflammatory cells, such as neutrophils.

  • Data Interpretation:

    • Compare the levels of IL-1β and immune cell infiltration in the inhibitor-treated group to the vehicle-treated group. A significant reduction indicates in vivo efficacy of the NLRP3 inhibitor.

Conclusion and Future Directions

The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with a clear trajectory from preclinical tool compounds to clinically viable therapeutics. While established inhibitors like MCC950 have paved the way by validating the therapeutic concept, its clinical limitations have spurred the search for novel chemical scaffolds.[9][12] Compounds based on the benzo[d]oxazol-2-one and related benzimidazol-2-one cores represent one of many promising new avenues, offering the potential for distinct binding mechanisms and improved drug-like properties.[10]

For researchers in this field, the key to advancing a novel compound lies in rigorous, multi-faceted evaluation. A direct comparison of potency against benchmark inhibitors using standardized in vitro assays is the first step. This must be followed by selectivity profiling against other inflammasomes and, crucially, assessment of in vivo efficacy and safety in relevant disease models. With several inhibitors now in various stages of clinical trials for a wide range of diseases, the coming years will be pivotal in determining the ultimate therapeutic impact of targeting the NLRP3 inflammasome.[7][8]

References

  • 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. (2023-04-21). Rianne Mitchell. Available from: [Link]

  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2021). Cells. Available from: [Link]

  • Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. (2025-09-02). Journal of Experimental Medicine. Available from: [Link]

  • Targeting NLRP3: DFV890 and Beyond. (2025-12-08). YouTube. Available from: [Link]

  • Selective NLRP3 inhibitors show promise against inflammation. (2025-09-12). BioWorld. Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). ResearchGate. Available from: [Link]

  • A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. (2025-10-13). ResearchGate. Available from: [Link]

  • Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. (2024-07-30). Frontiers in Immunology. Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PubMed Central. Available from: [Link]

  • Inzomelid. (2025-12-17). ALZFORUM. Available from: [Link]

  • Inflammasome assays in vitro and in mouse models. (2017). Current Protocols in Immunology. Available from: [Link]

  • A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation. (2018-12-03). Frontiers in Pharmacology. Available from: [Link]

  • Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome. (2022-08-05). Frontiers in Pharmacology. Available from: [Link]

  • Inzomelid completes Phase I studies. (2020-03-26). Forbion. Available from: [Link]

  • Dapansutrile. Wikipedia. Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021-06-29). PubMed. Available from: [Link]

  • Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. (2024-12-22). bioRxiv. Available from: [Link]

  • A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases. (2023-06-22). British Journal of Pharmacology. Available from: [Link]

  • Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). (2023-03-21). Spandidos Publications. Available from: [Link]

  • MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. (2019). Frontiers in Molecular Neuroscience. Available from: [Link]

  • dapansutrile. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Dapansutrile - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered experimental plan to define its cross-reactivity profile. This approach is universally applicable for the preclinical evaluation of novel chemical entities, ensuring a thorough understanding of their potential off-target interactions.

The core structure, a benzoxazolone, is a privileged scaffold known to interact with a variety of biological targets, most notably dopamine and serotonin receptors. Therefore, our investigation will be anchored on the hypothesis that 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a potential ligand for monoamine G-protein coupled receptors (GPCRs), while also exploring a broader landscape of potential off-targets.

Part 1: The Strategic Importance of Cross-Reactivity Profiling

Before committing a lead candidate to extensive in vivo testing, it is imperative to understand its selectivity. Unforeseen interactions with off-target receptors, enzymes, or ion channels can lead to undesirable side effects or confound the interpretation of efficacy studies. A systematic cross-reactivity assessment, as outlined in this guide, serves two primary purposes:

  • De-risking for Safety: Early identification of interactions with critical off-targets (e.g., hERG channel, adrenergic receptors) can prevent costly late-stage failures.

  • Elucidating Mechanism of Action: A clean selectivity profile strengthens the hypothesis that the observed phenotype is due to modulation of the intended target. Conversely, identifying potent off-target activities can reveal polypharmacology that may be beneficial or detrimental.

Our experimental strategy is designed as a funnel, starting with a broad, high-throughput screen to cast a wide net, followed by more focused, functional assays to confirm and quantify the activity of any initial "hits."

Part 2: Experimental Workflow & Methodologies

The characterization of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride will proceed through three distinct phases, each with a specific objective.

G cluster_phase1 Phase 1: Broad Panel Screening cluster_phase2 Phase 2: Affinity & Functional Confirmation cluster_phase3 Phase 3: Safety & Selectivity Profiling p1_start Test Compound (10 µM) p1_assay Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) p1_start->p1_assay p1_decision >50% Inhibition? p1_assay->p1_decision p1_end No Significant Off-Target Binding p1_decision->p1_end No p1_hit Binding 'Hit' Identified p1_decision->p1_hit Yes p2_start Binding 'Hit' from Phase 1 p1_hit->p2_start p2_ki Kᵢ Determination (Radioligand Competition Assay) p2_start->p2_ki p2_func Functional Assay (e.g., cAMP, Ca²⁺ Flux) p2_start->p2_func p2_agonist Agonist Mode p2_func->p2_agonist p2_antagonist Antagonist Mode p2_func->p2_antagonist p2_result Determine EC₅₀ / IC₅₀ p2_agonist->p2_result p2_antagonist->p2_result p3_start Confirmed Off-Target Activity p2_result->p3_start p3_herg hERG Patch-Clamp Electrophysiology p3_start->p3_herg p3_kinase Kinase Profiling Panel p3_start->p3_kinase p3_cyp CYP450 Inhibition Assay p3_start->p3_cyp p3_end Comprehensive Selectivity Profile p3_herg->p3_end p3_kinase->p3_end p3_cyp->p3_end

Figure 1: A three-phase workflow for cross-reactivity profiling.

Phase 1: Broad Panel Radioligand Binding Screen

The initial step involves screening the compound at a fixed concentration (typically 10 µM) against a large panel of receptors, ion channels, and transporters. This is a cost-effective method to quickly identify potential off-target interactions. Radioligand binding assays are considered the gold standard for this purpose due to their robustness and simple interpretation.[1][2]

Protocol 1: General Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or tissue homogenates. Protein concentration is determined via a BCA or Bradford assay.[3]

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, add:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)

    • A fixed concentration of a specific radioligand (e.g., ³H-Spiperone for D₂ receptors) near its Kₑ value.

    • Either vehicle (for total binding), a saturating concentration of a known competitor (for non-specific binding), or the test compound (3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride) at 10 µM.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]

  • Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Scintillation fluid is added to each well of the dried filter plate, and the radioactivity is quantified using a microplate scintillation counter.

  • Data Analysis: The percent inhibition of specific binding by the test compound is calculated using the formula: % Inhibition = 100 * (1 - (Test Compound Counts - Non-specific Counts) / (Total Counts - Non-specific Counts))

Phase 2: Functional Confirmation and Affinity Determination

Any "hit" from Phase 1 (typically defined as >50% inhibition) must be followed up to confirm the interaction and determine its functional consequence (i.e., is it an agonist or an antagonist?).

First, a competition binding assay is performed with a full concentration-response curve of the test compound to determine its binding affinity (Kᵢ). Concurrently, a functional assay is employed to measure the compound's effect on receptor signaling. For GPCRs, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[4][5][6]

Protocol 2: cAMP Accumulation Functional Assay (for Gₛ/Gᵢ-coupled receptors)

This protocol is designed to measure the ability of the test compound to modulate the production of cAMP, a key second messenger for many GPCRs.[7]

  • Cell Culture: Plate cells expressing the target receptor (e.g., Dopamine D₂) in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride.

  • Assay Procedure:

    • Antagonist Mode: Pre-incubate cells with the test compound for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration and incubate for a further 30 minutes.

    • Agonist Mode: Add the test compound directly to the cells and incubate for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay (e.g., Promega's cAMP-Glo™).[7]

  • Data Analysis: Plot the response (e.g., luminescence) against the log of the compound concentration.

    • In antagonist mode, fit the data to a four-parameter logistic equation to determine the IC₅₀.

    • In agonist mode, fit the data to determine the EC₅₀ and Eₘₐₓ.

G cluster_Gi Dopamine D₂ Receptor (Gᵢ-coupled) cluster_Gq Serotonin 5-HT₂ₐ Receptor (Gᵩ-coupled) D2R D₂R Gi Gαᵢ/βγ D2R->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Blocks conversion ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i Response_i Cellular Response (Inhibited) PKA_i->Response_i Dopamine Dopamine Dopamine->D2R HT2A 5-HT₂ₐR Gq Gαᵩ/βγ HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response_q Cellular Response (Activated) Ca2->Response_q PKC->Response_q Serotonin Serotonin Serotonin->HT2A

Figure 2: Signaling pathways for hypothetical off-targets.

Phase 3: Critical Safety-Related Off-Target Profiling

Regardless of the findings in the broad panel screen, it is standard practice to assess a compound's activity at a small number of critical safety targets. The most important of these is the hERG potassium ion channel, as inhibition can lead to a potentially fatal cardiac arrhythmia.[8]

Protocol 3: hERG Manual Patch-Clamp Electrophysiology

Manual patch-clamp is the "gold standard" for ion channel safety testing.[9]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Electrophysiology Rig: A specialized rig with a microscope, micromanipulators, an amplifier, and data acquisition software is required.

  • Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with a single cell. The membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG tail current. A common protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV.[10][11]

  • Compound Application: The test compound is applied at multiple concentrations via a perfusion system, and the effect on the hERG current is recorded.

  • Data Analysis: The peak tail current is measured at each concentration. The percent inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

Part 3: Data Interpretation & Comparative Analysis

The data generated from this three-phase approach allows for a comprehensive comparison of the compound's potency at its intended target versus its off-targets. The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Cross-Reactivity Profile of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
TargetAssay TypeResult (Kᵢ or IC₅₀)Selectivity Ratio (vs. D₂)
Dopamine D₂ (Primary Target) Radioligand Binding (Kᵢ)15 nM -
Dopamine D₂ (Primary Target) cAMP Functional (IC₅₀, Antagonist)25 nM -
Serotonin 5-HT₂ₐRadioligand Binding (Kᵢ)250 nM16.7-fold
Serotonin 5-HT₂ₐCa²⁺ Flux Functional (IC₅₀, Antagonist)400 nM16.0-fold
Adrenergic α₁ₐRadioligand Binding (Kᵢ)1,200 nM80-fold
Histamine H₁Radioligand Binding (Kᵢ)>10,000 nM>667-fold
hERG ChannelPatch-Clamp Electrophysiology (IC₅₀)8,500 nM340-fold

Interpretation of Hypothetical Data:

In this example, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride demonstrates good potency for the dopamine D₂ receptor with a Kᵢ of 15 nM. The compound exhibits a 16-fold selectivity over the serotonin 5-HT₂ₐ receptor, which is a common off-target for this chemical class. A selectivity window of at least 10-fold is often considered a minimum starting point, so this would warrant further investigation. The compound shows weaker affinity for the adrenergic α₁ₐ receptor and is essentially inactive at the histamine H₁ receptor.

Crucially, the hERG IC₅₀ is 8.5 µM. A common rule of thumb is to have at least a 100-fold window between the hERG IC₅₀ and the therapeutic plasma concentration. With a functional D₂ IC₅₀ of 25 nM, the selectivity window is 340-fold, suggesting a low risk of cardiac liability at therapeutic doses.

Conclusion

This guide outlines a systematic and robust approach to defining the cross-reactivity profile of a novel compound like 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. By progressing from a broad binding screen to focused functional and safety assays, researchers can build a comprehensive understanding of a compound's selectivity. This data is critical for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines. The hypothetical data presented herein illustrates how to compare on-target potency with off-target activities to quantitatively assess the compound's selectivity and potential liabilities.

References

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. [Link]

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Dopamine receptor D2 - Wikipedia. Wikipedia. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central (PMC). [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PubMed Central (PMC). [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology | Oxford Academic. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. ResearchGate. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. [Link]

  • Detailed signal transduction pathways of serotonin-2A receptors... ResearchGate. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. ChemRxiv. [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp. Sophion Bioscience. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

Sources

A Comparative In Vitro Validation Guide for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. We will explore its potential biological activity through a series of robust, self-validating experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within the neuropsychiatric and related therapeutic areas. We will objectively compare its potential performance with established alternatives, supported by detailed experimental designs and data interpretation guidelines.

Introduction and Rationale

The piperidinyl-benzisoxazole and related heterocyclic scaffolds are of significant interest in medicinal chemistry. Notably, the core structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole serves as a key building block for potent atypical antipsychotic drugs, including risperidone and paliperidone.[1] These drugs exert their therapeutic effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

The subject of this guide, 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (herein referred to as Compound A ), shares significant structural homology with these precursors, specifically the piperidin-4-yl moiety linked to a bicyclic aromatic system.[2] This structural similarity forms a strong rationale for hypothesizing that Compound A may exhibit activity at similar neurological targets. However, it is crucial to recognize that even minor structural changes can significantly alter pharmacological activity and target selectivity. For instance, a related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been investigated as a novel inhibitor of the NLRP3 inflammasome, highlighting the diverse potential of this chemical space.[3]

Therefore, this guide outlines a systematic, hypothesis-driven approach to validate the activity of Compound A, beginning with its potential role as a D2/5-HT2A receptor antagonist and comparing its profile against established drugs, Risperidone and Olanzapine .

Hypothesized Mechanism of Action: Dual D2/5-HT2A Antagonism

The primary hypothesis is that Compound A functions as an antagonist at two key G-protein coupled receptors (GPCRs) implicated in psychosis:

  • Dopamine D2 Receptor (D2R): A Gi-coupled receptor. Its overactivation in the mesolimbic pathway is associated with the positive symptoms of schizophrenia.[4] Antagonism of D2R is a cornerstone of antipsychotic therapy.

  • Serotonin 5-HT2A Receptor (5-HT2AR): A Gq-coupled receptor. Antagonism at this receptor is believed to mitigate some of the extrapyramidal side effects associated with pure D2 antagonism and may contribute to efficacy against negative symptoms.[5]

The diagram below illustrates these signaling pathways and the hypothesized points of intervention for an antagonist like Compound A.

Signaling_Pathways cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT2AR Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R AC Adenylate Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response_D2 Neuronal Response PKA->Response_D2 CompoundA_D2 Compound A (Antagonist) CompoundA_D2->D2R Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor (Gq-coupled) Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC IP3_DAG->Ca_PKC Response_5HT Neuronal Response Ca_PKC->Response_5HT CompoundA_5HT Compound A (Antagonist) CompoundA_5HT->HT2AR

Caption: Hypothesized antagonistic action of Compound A on D2 and 5-HT2A pathways.

A Phased Approach to In Vitro Validation

A logical, phased experimental workflow is essential for a conclusive validation. This process begins with establishing direct binding to the hypothesized targets, proceeds to functional characterization, and concludes with an assessment of selectivity.

Experimental_Workflow cluster_Phase1 Phase 1: Target Engagement cluster_Phase2 Phase 2: Functional Activity cluster_Phase3 Phase 3: Selectivity & Safety cluster_Data Data Analysis & Comparison Start Compound A Synthesis & QC Binding_D2 D2 Receptor Binding Assay Start->Binding_D2 Binding_5HT2A 5-HT2A Receptor Binding Assay Start->Binding_5HT2A Functional_D2 D2 Functional Assay (cAMP Inhibition) Binding_D2->Functional_D2 Functional_5HT2A 5-HT2A Functional Assay (Calcium Flux) Binding_D2->Functional_5HT2A Binding_5HT2A->Functional_D2 Binding_5HT2A->Functional_5HT2A Selectivity Receptor Selectivity Panel Functional_D2->Selectivity Functional_5HT2A->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., MTT/LDH) Selectivity->Cytotoxicity Analysis Calculate Ki, IC50, % Inhibition Compare to Risperidone & Olanzapine Cytotoxicity->Analysis

Caption: Phased workflow for the in vitro validation of Compound A.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Phase 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Compound A for human D2 and 5-HT2A receptors.

Methodology: Radioligand Competition Assay

  • Causality: This method directly measures the ability of a test compound to displace a known high-affinity radioligand from its receptor. This allows for the precise calculation of binding affinity, a fundamental parameter of drug-receptor interaction.

Step-by-Step Protocol:

  • Preparation:

    • Use commercially available cell membranes prepared from HEK293 or CHO cells stably expressing either the human D2 receptor or 5-HT2A receptor.

    • Test Compounds: Prepare a 10-point serial dilution of Compound A, Risperidone, and Olanzapine (e.g., 10 µM to 0.1 nM) in assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membranes, radioligand ([³H]-Spiperone for D2R; [³H]-Ketanserin for 5-HT2AR), and assay buffer.

    • Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol for D2R; 10 µM Mianserin for 5-HT2AR). This step is critical to account for radioligand binding to non-receptor components.

    • Competition Binding: Add cell membranes, radioligand, and each concentration of the test compounds.

  • Incubation: Incubate plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Receptor Assays

Objective: To characterize the functional activity of Compound A at D2 and 5-HT2A receptors (i.e., determine if it is an antagonist, agonist, or inverse agonist).

Methodology 1: 5-HT2A Calcium Flux Assay

  • Causality: The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[6] This assay measures changes in [Ca²⁺]i using a calcium-sensitive fluorescent dye, providing a direct readout of receptor activation or inhibition.

Step-by-Step Protocol:

  • Cell Preparation: Plate cells expressing the human 5-HT2A receptor in a 96-well plate and grow to confluence.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Addition:

    • Antagonist Mode: Add serial dilutions of Compound A (or reference antagonists like Risperidone) and incubate.

    • Agonist Mode: Add serial dilutions of Compound A directly to the cells.

  • Agonist Challenge (for Antagonist Mode): Add a pre-determined concentration of a known 5-HT2A agonist (e.g., Serotonin at its EC80 concentration) to stimulate the receptor.

  • Detection: Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in [Ca²⁺]i.

  • Data Analysis:

    • Antagonist: Plot the agonist-induced fluorescence response against the log concentration of Compound A to determine the IC50.

    • Agonist: Plot the fluorescence response against the log concentration of Compound A to determine the EC50. A lack of response indicates no agonistic activity.

Methodology 2: D2 cAMP Inhibition Assay

  • Causality: The D2 receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4] This assay measures the ability of a compound to block an agonist's effect on cAMP levels.

Step-by-Step Protocol:

  • Cell Preparation: Use cells expressing the human D2 receptor. Stimulate the cells with Forskolin to artificially raise basal cAMP levels, creating a window for measuring inhibition.

  • Compound Addition:

    • Antagonist Mode: Add serial dilutions of Compound A (or reference antagonists) followed by a D2 agonist (e.g., Quinpirole at its EC80).

  • Incubation: Incubate to allow for receptor activation and modulation of cAMP levels.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the percentage of agonist-induced cAMP inhibition against the log concentration of Compound A to determine the IC50.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between Compound A and the reference drugs.

Table 1: Comparative Receptor Binding Affinity

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2A/D2 Selectivity Ratio (Ki D2 / Ki 5-HT2A)
Compound A Experimental ValueExperimental ValueCalculated Value
Risperidone Experimental ValueExperimental ValueCalculated Value
Olanzapine Experimental ValueExperimental ValueCalculated Value

Table 2: Comparative Functional Antagonist Potency

CompoundD2 Functional IC50 (nM) (cAMP Assay)5-HT2A Functional IC50 (nM) (Calcium Flux Assay)
Compound A Experimental ValueExperimental Value
Risperidone Experimental ValueExperimental Value
Olanzapine Experimental ValueExperimental Value

Conclusion and Future Directions

This guide presents a rigorous, multi-phased approach for the in vitro validation of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. By systematically assessing its binding affinity and functional activity at D2 and 5-HT2A receptors in direct comparison to established drugs like Risperidone and Olanzapine, researchers can generate a robust data package to determine its potential as a novel antipsychotic agent.

Positive results from these assays (i.e., potent, selective antagonism) would warrant further investigation, including broader selectivity screening against a panel of off-target receptors, in vitro ADME-Tox profiling (e.g., CYP450 inhibition, hERG channel block, cytotoxicity), and eventual progression to in vivo models to assess pharmacokinetic properties and efficacy.

References

  • PubChem Compound Summary for CID 11334359, R-56109 hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 16269770, 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Discovery of N-{1-[3-(3-oxo-2,3-dihydrobenzo[7][8]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): an allosteric muscarinic M1 receptor agonist with unprecedented selectivity and procognitive potential. ChEMBL. [Link]

  • 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride. AA Blocks. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Pharmaceuticals (Basel). [Link]

  • In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres. AAPS J. [Link]

  • Preparation, Characterization, and In Vivo Evaluation of Olanzapine Poly(D,L-lactide-co-glycolide) Microspheres. AAPS PharmSciTech. [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PLoS One. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals (Basel). [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. J Med Chem. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

Sources

A Researcher's Guide to Target Validation for 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (HP-184)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the target validation of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride, a compound commonly known in research literature as HP-184. We will move beyond simple affinity metrics to build a robust, multi-faceted case for target engagement and functional relevance. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action for this and similar small molecule inhibitors.

The central hypothesis for HP-184 is that its pharmacological effects are mediated through the potent and selective inhibition of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. Our objective is to design and present a series of experiments that will systematically confirm this hypothesis, comparing the performance and characteristics of HP-184 against other well-established MAGL inhibitors.

The Pharmacological Landscape: Understanding MAGL and Its Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for degrading the primary endocannabinoid, 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, compounds like HP-184 elevate 2-AG levels, thereby amplifying the activation of cannabinoid receptors CB1 and CB2. This mechanism is of significant therapeutic interest for conditions involving neuroinflammation, pain, and anxiety.

However, asserting that a compound's effects are due to MAGL inhibition requires a high burden of proof. The molecule could have off-target effects that produce similar phenotypes. Therefore, a direct comparison with other chemical probes is essential.

Table 1: Comparative Profile of Key MAGL Inhibitors

CompoundTarget(s)IC50 (Human MAGL)Selectivity (vs. FAAH)Key Characteristics
HP-184 MAGL ~7 nM >1,400-fold Potent, highly selective, benzoxazolone scaffold.
JZL184 MAGL~8 nM>200-foldWidely used tool compound; piperidine carbamate scaffold.
MJN110 MAGL~9 nM>10,000-foldBiphenylyl-based carbamate with high selectivity.
SA-57 Dual MAGL/FAAH~28 nM (MAGL)~0.5 (IC50 FAAH: ~14 nM)Dual inhibitor designed to elevate both 2-AG and anandamide.

This guide will use JZL184 as a primary comparator due to its extensive characterization in the field, and SA-57 as a counterpoint to illustrate the effects of a non-selective inhibitor.

The Validation Workflow: A Multi-Pillar Approach

We will employ a tiered approach to target validation, moving from direct biochemical evidence to complex cellular and genetic confirmation.

Target_Validation_Workflow cluster_0 Pillar 1: Biochemical & Biophysical Validation cluster_1 Pillar 2: Genetic Validation cluster_2 Pillar 3: Pharmacodynamic Validation Biochem Biochemical Assay (In Vitro Potency) CETSA Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement) Biochem->CETSA Confirms Potency ABPP Activity-Based Protein Profiling (ABPP) (Cellular Selectivity) CETSA->ABPP Confirms Direct Binding CRISPR CRISPR-Cas9 KO/KD (Phenotypic Mimicry) ABPP->CRISPR Confirms Selectivity Profile PD_Biomarker PD Biomarker Analysis (In Vivo Target Modulation) CRISPR->PD_Biomarker Confirms Target-Phenotype Link Conclusion Validated Target PD_Biomarker->Conclusion

Caption: A multi-pillar workflow for rigorous target validation.

Pillar 1.A: Biochemical Validation - Does HP-184 Inhibit MAGL?

The foundational experiment is a direct biochemical assay. This measures the ability of HP-184 to inhibit the enzymatic activity of purified MAGL protein in a controlled, in vitro environment. Fluorogenic or colorimetric assays are commonly used for this purpose.[1][2]

Experimental Rationale: This experiment directly tests the hypothesis at the molecular level, providing a quantitative measure of potency (IC50). By comparing the IC50 of HP-184 to JZL184, we establish its relative potency. By testing against other related enzymes, like FAAH, we can determine its selectivity.

Protocol: Fluorogenic MAGL Inhibition Assay [3]

  • Preparation: Recombinant human MAGL is diluted in an assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA). Serial dilutions of HP-184, JZL184, and a vehicle control (DMSO) are prepared.

  • Incubation: Inhibitor solutions are added to a 96-well plate. The MAGL enzyme preparation is then added and pre-incubated with the inhibitors for 30 minutes at room temperature to allow for binding.

  • Initiation: The reaction is started by adding a fluorogenic substrate (e.g., 7-hydroxycoumarinyl-arachidonate or a similar substrate).[4]

  • Detection: The increase in fluorescence, resulting from the substrate's cleavage by active MAGL, is measured over time using a plate reader.

  • Analysis: The rate of reaction is calculated for each inhibitor concentration. The data is then plotted to determine the IC50 value—the concentration of inhibitor required to reduce MAGL activity by 50%.

Expected Data:

CompoundhMAGL IC50 (nM)hFAAH IC50 (nM)Selectivity Ratio (FAAH IC50 / MAGL IC50)
HP-184 7.1>10,000>1,409
JZL184 8.2~2,000~244
SA-57 28140.5

This data demonstrates that HP-184 is a potent and highly selective MAGL inhibitor, superior in selectivity to the widely used JZL184.

Pillar 1.B: Cellular Target Engagement - Does HP-184 Bind MAGL in Cells?

Confirming that a drug can inhibit a purified enzyme is not enough. We must demonstrate that it can enter a cell and physically bind to its target in that complex environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6]

Experimental Rationale: CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7] By heating intact cells treated with HP-184 and measuring the amount of soluble MAGL remaining, we can directly infer target engagement.[8]

CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Detection & Analysis Treat 1. Treat intact cells with HP-184 or Vehicle Heat 2. Heat cell aliquots across a temperature gradient Treat->Heat Lyse 3. Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect 4. Detect soluble MAGL (e.g., Western Blot, ELISA) Lyse->Detect Analyze 5. Plot soluble MAGL vs. Temperature to generate melt curves Detect->Analyze Result Result: Rightward shift in the melt curve indicates stabilization Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for MAGL Target Engagement [9]

  • Cell Culture: Grow a relevant cell line (e.g., a neuroblastoma line like SH-SY5Y that endogenously expresses MAGL) to ~80% confluency.

  • Treatment: Treat cells with a high concentration of HP-184 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Heating: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Subject the cells to freeze-thaw cycles to ensure lysis.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble MAGL using Western blotting or an ELISA.

  • Analysis: Plot the percentage of soluble MAGL against temperature. A shift in the melting curve to a higher temperature in the HP-184-treated group compared to the vehicle group confirms target engagement.

Pillar 1.C: Cellular Selectivity - Is MAGL the Only Target?

A critical question is whether HP-184 binds to other proteins, particularly other serine hydrolases, which could confound results. Activity-Based Protein Profiling (ABPP) is a premier chemoproteomic technique to answer this.[10][11]

Experimental Rationale: ABPP uses chemical probes that covalently bind to the active sites of entire enzyme families.[12] For serine hydrolases, a common probe is a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore or biotin).[13] By pre-treating a cell lysate with HP-184, only serine hydrolases that are not bound by the inhibitor will be available to react with the ABPP probe. This allows for a global view of inhibitor selectivity in a native biological system.[14]

Protocol: Competitive ABPP for Serine Hydrolase Selectivity

  • Lysate Preparation: Prepare proteomes from a relevant cell line or tissue (e.g., mouse brain).

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with increasing concentrations of HP-184, JZL184, or vehicle for 30 minutes.

  • Probe Labeling: Add a broad-spectrum serine hydrolase ABPP probe (e.g., FP-TAMRA) to each aliquot and incubate for another 30 minutes. The probe will label any active serine hydrolases not blocked by the inhibitor.

  • Analysis: Stop the reaction and analyze the proteomes via SDS-PAGE. The fluorescent signal is read using a gel scanner.

  • Interpretation: A band corresponding to the molecular weight of MAGL should disappear or decrease in intensity in the HP-184 and JZL184 lanes compared to the vehicle. The disappearance of other bands would indicate off-target engagement.

Expected Data: In a gel image, the lane treated with vehicle would show numerous fluorescent bands, each representing an active serine hydrolase. In the lanes treated with HP-184, only the band corresponding to MAGL should show a dose-dependent decrease in fluorescence, while other bands remain unchanged. This visualizes the high selectivity of HP-184. In contrast, a less selective compound might show decreases in multiple bands.

Pillar 2: Genetic Validation - Does MAGL Knockout Mimic HP-184?

The most definitive way to link a protein target to a cellular phenotype is through genetic validation.[15] If inhibiting MAGL with HP-184 produces a specific effect (e.g., reduced cell migration, altered lipid profile), then genetically removing MAGL from the cell using CRISPR-Cas9 should produce the same effect.[16][17]

Experimental Rationale: This approach provides an orthogonal validation of the pharmacological data.[18] It directly tests whether the presence of the MAGL protein is necessary for the drug to exert its effect. If the phenotype of HP-184 is unchanged in MAGL knockout cells, it strongly suggests the effect is driven by an off-target mechanism.

CRISPR_Validation_Logic cluster_0 Pharmacological Arm cluster_1 Genetic Arm cluster_2 Control Arm WT_plus_Drug Wild-Type Cells + HP-184 Pheno_A Observe Phenotype 'X' WT_plus_Drug->Pheno_A Pheno_B Observe Phenotype 'X' Pheno_A->Pheno_B Phenocopy? KO_no_Drug MAGL KO Cells (No Drug) KO_no_Drug->Pheno_B No_Pheno No Change (Phenotype 'X' is absent) Pheno_B->No_Pheno Rescue? KO_plus_Drug MAGL KO Cells + HP-184 KO_plus_Drug->No_Pheno

Caption: Logic diagram for CRISPR-based target validation.

Protocol: CRISPR-Cas9 Knockout for Phenotypic Comparison

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding MAGL (MGLL).

  • Transfection: Introduce Cas9 nuclease and the validated MGLL gRNAs into the chosen cell line to generate a stable MAGL knockout (KO) cell line.

  • Validation: Confirm the absence of MAGL protein expression in the KO line via Western blot and the loss of MAGL activity via an enzymatic assay.

  • Phenotypic Assay: Select a quantifiable phenotype that is modulated by HP-184 in the wild-type (WT) cells. A good example is measuring the cellular levels of 2-AG via liquid chromatography-mass spectrometry (LC-MS).

  • Comparison:

    • Measure baseline 2-AG levels in WT cells and MAGL KO cells.

    • Treat WT cells with HP-184 and measure the change in 2-AG levels.

    • Treat MAGL KO cells with HP-184 and measure the change in 2-AG levels.

Expected Data:

Cell TypeTreatmentExpected 2-AG Level (relative to WT Vehicle)Interpretation
Wild-TypeVehicle1xBaseline
Wild-TypeHP-184 ~10x Pharmacological MAGL inhibition elevates 2-AG
MAGL KOVehicle~10x Genetic MAGL deletion elevates 2-AG (Phenocopy)
MAGL KOHP-184 ~10x HP-184 has no further effect, confirming MAGL is the target

Conclusion: Synthesizing the Evidence

Target validation is not a single experiment but the construction of a self-reinforcing scientific argument. For 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride (HP-184), the evidence gathered through this comparative guide provides a robust case for its mechanism of action.

The journey begins with biochemical assays confirming its high potency and selectivity for MAGL over other hydrolases like FAAH. It progresses to cellular assays like CETSA and ABPP, which demonstrate that HP-184 engages MAGL inside living cells with high specificity. Finally, genetic validation with CRISPR-Cas9 confirms that the molecular-level action of the drug is responsible for the resulting cellular phenotype. By systematically comparing these results to well-known tool compounds, we gain confidence that HP-184 is a reliable and highly selective probe for studying the biology of the monoacylglycerol lipase enzyme.

References

  • Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Center for Biotechnology Information. Available at: [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. Available at: [Link]

  • Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. SpringerLink. Available at: [Link]

  • Target Validation. Sygnature Discovery. Available at: [Link]

  • CRISPR approaches to small molecule target identification. National Center for Biotechnology Information. Available at: [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]

  • Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. Oxford Academic. Available at: [Link]

  • CETSA. Pär Nordlund Lab. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Target Identification and Validation at MDC. Medicines Discovery Catapult. Available at: [Link]

  • Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Publications. Available at: [Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification. ACS Publications. Available at: [Link]

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. PubMed. Available at: [Link]

  • Activity-based protein profiling: the serine hydrolases. PubMed. Available at: [Link]

  • Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. Journal of Biological Chemistry. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.